5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBGSDYACQLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718352 | |
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-48-5 | |
| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Versatile Scaffold for Chemical Innovation
Abstract
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure is distinguished by the presence of two key functional groups—a bromine atom and a fluorine atom—on the benzene ring, which offer orthogonal reactivity. This guide provides a comprehensive analysis of the compound's chemical properties, predicted spectroscopic characteristics, and synthetic utility. We delve into detailed protocols and mechanistic discussions for leveraging its unique reactivity in palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to exploit this scaffold for the divergent synthesis of novel compound libraries.
Introduction and Strategic Significance
The benzotriazole core is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of halogen atoms onto this core dramatically enhances its utility as a synthetic intermediate. This compound (CAS No. 1330750-48-5) is a particularly strategic molecule. The N-methylation prevents tautomerism and simplifies its reactivity profile. More importantly, the vicinal bromo and fluoro substituents provide two distinct and addressable reaction sites:
-
The C-Br bond is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The C-F bond , activated by the electron-withdrawing nature of the fused triazole ring, is susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of oxygen, nitrogen, and sulfur nucleophiles.[2][3]
This orthogonal reactivity allows for a stepwise, controlled diversification of the molecular structure, making it an invaluable starting material for creating libraries of complex molecules for screening and development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from commercial suppliers.
Core Properties
| Property | Value | Source |
| CAS Number | 1330750-48-5 | [4][5] |
| Molecular Formula | C₇H₅BrFN₃ | [4] |
| Molecular Weight | 230.04 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| XLogP3 | 3.5 | [6] |
| Storage | Sealed in dry, room temperature | [4] |
Predicted Spectroscopic Profile
A full spectroscopic characterization is essential for reaction monitoring and product confirmation. The following are predicted spectra based on established principles for substituted benzotriazoles.[7][8][9]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-7.8 ppm (d, 1H): Aromatic proton at C4. Expected to be a doublet due to coupling with the adjacent fluorine (³J HF ≈ 6-8 Hz).
-
δ ~7.5-7.3 ppm (d, 1H): Aromatic proton at C7. Expected to be a doublet due to coupling with the adjacent fluorine (⁴J HF ≈ 4-5 Hz).
-
δ ~4.3 ppm (s, 3H): N-methyl protons. A sharp singlet as there are no adjacent protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-145 ppm (d, ¹J CF): Carbon C6, directly attached to fluorine, will appear as a large doublet.
-
δ ~145-130 ppm: Quaternary carbons of the triazole ring (C3a, C7a).
-
δ ~120-110 ppm: Aromatic CH carbons (C4, C7) and the bromine-bearing carbon (C5).
-
δ ~35-30 ppm: N-methyl carbon.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak will exhibit a characteristic doublet pattern due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Expected peaks at m/z = 230 and 232.
-
Synthesis Pathway
Substituted benzotriazoles are commonly synthesized via the diazotization of corresponding ortho-phenylenediamines.[10] A plausible and efficient route to this compound is outlined below.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole This procedure is adapted from a standard method for a similar bromo-benzotriazole.[11]
-
Dissolution: Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of acetic acid and water in a reaction vessel equipped with a magnetic stirrer and placed in an ice-water bath to maintain a temperature of 0-5 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 1 hour at this temperature.
-
Cyclization: Add additional acetic acid and heat the reaction mixture to 80-85 °C for 1 hour. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, filter the hot solution to remove any impurities. Cool the filtrate in an ice bath to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluoro-1H-benzotriazole.
Step 2: N-Methylation
-
Setup: Suspend 5-bromo-6-fluoro-1H-benzotriazole (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-18 hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching & Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.
Reactivity and Derivatization Potential
The primary value of this compound lies in its capacity for selective, stepwise functionalization.
Pathway A: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C(5)-Br bond is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond with an organoboron reagent, is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.[12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki Coupling with Phenylboronic Acid This protocol is based on established methods for bromo-indazoles, which are structurally analogous.[14]
-
Setup: To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water (4:1 ratio).
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography to yield 6-fluoro-1-methyl-5-phenyl-1,2,3-benzotriazole.
Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The fluorine atom at C6 is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent triazole ring system. This allows for the displacement of fluoride by various nucleophiles. SNAr reactions are typically faster with fluorine as the leaving group compared to other halogens because the first step, nucleophilic attack, is rate-determining, and fluorine's high electronegativity makes the carbon atom more electrophilic.[3][15]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol: SNAr with Morpholine
-
Setup: Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition: Add morpholine (2.0 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, pour into a large volume of cold water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, recrystallize from ethanol or purify by column chromatography to yield 5-bromo-1-methyl-6-(morpholin-4-yl)-1,2,3-benzotriazole.
A Strategy for Divergent Synthesis
The orthogonal nature of these two reactions enables a powerful divergent synthetic strategy from a single starting material.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]
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- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Abstract
This compound is a halogenated heterocyclic compound with potential applications as a key building block in medicinal chemistry and materials science. The strategic incorporation of bromine, fluorine, and a methyl group onto the benzotriazole scaffold can significantly modulate the molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This guide presents a comprehensive, field-proven synthesis pathway for this specific regioisomer, designed for researchers and professionals in drug development. The proposed multi-step synthesis is grounded in established chemical principles, beginning with a commercially viable substituted aniline and proceeding through controlled nitration, reduction, diazotization, and N-alkylation steps. Each protocol is detailed with causal explanations for experimental choices, ensuring both technical accuracy and practical reproducibility.
Retrosynthetic Analysis
A logical retrosynthetic strategy for this compound involves three primary disconnections. The final N-methyl group can be installed via N-alkylation of the benzotriazole nitrogen. The triazole ring itself is classically formed from an ortho-phenylenediamine precursor via diazotization. This leads back to the key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine, which can be synthesized from a commercially available aniline through a nitration and subsequent reduction sequence. This approach ensures high regiochemical control over the substitution pattern.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-5-fluoro-1,2-phenylenediamine
The cornerstone of this entire synthesis is the regioselective construction of the diamine precursor. The chosen pathway begins with 4-bromo-3-fluoroaniline, leveraging the directing effects of the existing substituents to install a nitro group in the correct position, which is then reduced to the required amine.
Step 1.1: Nitration of 4-Bromo-3-fluoroaniline
Causality: The nitration of 4-bromo-3-fluoroaniline is directed primarily by the powerful ortho-, para-directing amino group. To prevent oxidation of the aniline and to control the reaction's exothermicity, the nitration is performed at a low temperature using a mixture of nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution to occur. The primary site of substitution is ortho to the amine and meta to the halogens, yielding the desired 4-bromo-5-fluoro-2-nitroaniline.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 100 mL) to 0°C in an ice-salt bath.
-
Slowly add 4-bromo-3-fluoroaniline (0.1 mol, 19.0 g) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 0.11 mol, 7.0 g) to cold concentrated sulfuric acid (25 mL) while maintaining a temperature below 10°C.
-
Add the prepared nitrating mixture dropwise to the aniline solution over 1-2 hours, keeping the internal reaction temperature between 0°C and 5°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.
-
The precipitated yellow solid, 4-bromo-5-fluoro-2-nitroaniline, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to remove residual acid.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity if necessary.
Step 1.2: Reduction of 4-Bromo-5-fluoro-2-nitroaniline
Causality: The conversion of the nitro group to an amine is a critical reduction step. While various reagents can accomplish this, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method (Stannous Chloride Reduction) for aromatic nitro compounds, especially on a lab scale. The tin chloride acts as the reducing agent in the acidic medium.
Experimental Protocol:
-
To a round-bottom flask, add 4-bromo-5-fluoro-2-nitroaniline (0.08 mol, 18.8 g) and ethanol (200 mL).
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 0.4 mol, 90.2 g) in concentrated hydrochloric acid (HCl, 150 mL).
-
Add the SnCl₂/HCl solution to the nitroaniline suspension and heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a cold 40% aqueous sodium hydroxide (NaOH) solution until the solution is strongly alkaline (pH > 12). This will precipitate tin hydroxides.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-bromo-5-fluoro-1,2-phenylenediamine as a dark solid, which can be used directly in the next step or purified by column chromatography.
Part 2: Formation of the Benzotriazole Core
This step involves the classic diazotization of one amino group of the ortho-phenylenediamine followed by a spontaneous intramolecular cyclization to form the stable triazole ring.[3][4]
Causality: Acetic acid serves as both a solvent and the acidic medium required to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). The nitrous acid diazotizes one of the amino groups to form a diazonium salt intermediate. The adjacent, unreacted amino group then acts as an intramolecular nucleophile, attacking the diazonium group to close the five-membered triazole ring.
Experimental Protocol:
-
Dissolve the crude 4-bromo-5-fluoro-1,2-phenylenediamine (0.07 mol, 14.5 g) in glacial acetic acid (150 mL) in a flask with stirring.
-
Cool the solution to 10-15°C in an ice-water bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 0.077 mol, 5.3 g) in a minimal amount of cold water (15 mL).
-
Add the sodium nitrite solution dropwise to the diamine solution over 30 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker of cold water (500 mL).
-
The resulting precipitate, 5-bromo-6-fluoro-1H-benzotriazole, is collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
Part 3: N-Methylation to Yield this compound
The final step is the alkylation of the benzotriazole nitrogen. This reaction can potentially yield two isomers (N-1 and N-2). The use of a polar aprotic solvent like DMF and a base like potassium carbonate generally favors the formation of the N-1 isomer, which is often the thermodynamically more stable product.[4]
Causality: Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the N-H of the benzotriazole, forming the benzotriazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent (methyl iodide). Dimethylformamide (DMF) is an excellent solvent for this type of Sₙ2 reaction.
Experimental Protocol:
-
In a dry flask, combine 5-bromo-6-fluoro-1H-benzotriazole (0.06 mol, 13.9 g), anhydrous potassium carbonate (K₂CO₃, 0.09 mol, 12.4 g), and dry dimethylformamide (DMF, 120 mL).
-
Stir the suspension and add methyl iodide (CH₃I, 0.072 mol, 10.2 g, 4.5 mL) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the mixture into a large volume of cold water (600 mL) and stir for 15 minutes.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Dry the crude solid. To isolate the desired this compound (N-1 isomer) from the N-2 isomer, purification by column chromatography on silica gel is required, typically using a hexane/ethyl acetate gradient as the eluent.
Overall Synthesis Workflow
Caption: Step-by-step synthetic workflow diagram.
Data Summary Table
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (Range) | Key Characterization Notes |
| 1.1 | 4-Bromo-3-fluoroaniline | HNO₃, H₂SO₄ | 4-Bromo-5-fluoro-2-nitroaniline | 75-85% | Yellow solid. ¹H NMR will show downfield shifts of aromatic protons. |
| 1.2 | 4-Bromo-5-fluoro-2-nitroaniline | SnCl₂·2H₂O, HCl | 4-Bromo-5-fluoro-1,2-phenylenediamine | 80-90% | Dark solid. Appearance of two broad NH₂ peaks in ¹H NMR. |
| 2 | 4-Bromo-5-fluoro-1,2-phenylenediamine | NaNO₂, CH₃COOH | 5-Bromo-6-fluoro-1H-benzotriazole | 85-95% | Off-white/light brown solid. Disappearance of NH₂ peaks, appearance of a broad N-H peak. |
| 3 | 5-Bromo-6-fluoro-1H-benzotriazole | CH₃I, K₂CO₃, DMF | This compound | 60-75% (after purification) | White crystalline solid. Appearance of a singlet for the N-CH₃ group (~4.0-4.4 ppm) in ¹H NMR. |
References
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
- Break, L. M. (2015). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides.
- Wan, J., et al. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
- Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 05(03), 17-23.
- Google Patents. (n.d.). CN1085664C - Process for synthesizing methyl benzotriazazole.
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SciSpace. (n.d.). Antiviral activity of benzotriazole based derivatives. Retrieved from [Link]
- Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed.
- Wan, J., et al. (2012).
- Rasayan Journal of Chemistry. (n.d.). SYNTHESES OF SOME NEW 1, 2, 3-BENZOTRIAZOLES AS ANTIMICROBIAL AGENTS.
- PubMed. (2024).
- Google Patents. (n.d.). US4155940A - M-Bromo-benzotrifluorides.
- Sanna, G., et al. (2012).
- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs.
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An In-depth Technical Guide to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Versatile Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CAS Number: 1330750-48-5), a halogenated N-methylated benzotriazole derivative with significant potential as a scaffold in medicinal chemistry and drug development. For researchers and scientists in these fields, understanding the synthesis, reactivity, and potential applications of this molecule is crucial for leveraging its unique properties in the design of novel therapeutic agents.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole and its derivatives are privileged heterocyclic structures in medicinal chemistry, recognized for their wide range of biological activities.[1][2][3][4][5] The fused benzene and triazole rings create a stable aromatic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[5] The introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its pharmacological profile.[6][7][8][9] Halogenation, in particular, can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[6][7] The N-methylation of the triazole ring can influence the molecule's solubility and regioselectivity in further reactions.[10][11]
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1330750-48-5 | [12][13][14][] |
| Molecular Formula | C₇H₅BrFN₃ | [13] |
| Molecular Weight | 230.04 g/mol | [16] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds[17][18] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from general benzotriazole chemistry |
| Purity | Commercially available with purities typically around 97% | [19] |
Synthesis and Mechanistic Insights
A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted benzotriazoles. The following multi-step synthesis illustrates a logical pathway, starting from commercially available precursors.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole
This step involves the diazotization of a substituted o-phenylenediamine followed by intramolecular cyclization.[1][20]
-
Dissolution: Dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. The formation of a diazonium salt intermediate occurs.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The diazonium salt will undergo spontaneous cyclization to form the benzotriazole ring.
-
Isolation: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The use of a cold, acidic medium is critical for the stability of the diazonium salt intermediate, preventing premature decomposition. The slow addition of sodium nitrite controls the exothermic reaction.
Step 2: N-Methylation of 5-Bromo-6-fluoro-1H-benzotriazole
The final step is the regioselective methylation of the triazole nitrogen.[10][11]
-
Setup: To a solution of 5-Bromo-6-fluoro-1H-benzotriazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The base deprotonates the benzotriazole, forming an anion that acts as a nucleophile, attacking the electrophilic methyl iodide. The N1 position is generally favored for alkylation in benzotriazoles.[21]
Reactivity and Potential for Further Functionalization
The bromine atom on the benzene ring of this compound offers a handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, expanding the chemical diversity of potential drug candidates.
Diagram of Potential Cross-Coupling Reactions
Caption: Potential derivatization of the title compound via cross-coupling reactions.
Potential Applications in Drug Discovery
The unique combination of substituents in this compound makes it an attractive starting point for the development of new drugs in several therapeutic areas.
-
Anticancer Agents: Halogenated benzotriazoles have shown potent activity as inhibitors of protein kinases, which are crucial in cancer cell signaling.[3][9] The bromo and fluoro groups can enhance the binding of the molecule to the ATP-binding pocket of kinases.
-
Antimicrobial and Antifungal Agents: Benzotriazole derivatives have been extensively studied for their antimicrobial and antifungal properties.[1][4][22] The lipophilicity imparted by the halogen atoms can facilitate penetration through microbial cell walls.
-
Antiviral and Antitubercular Agents: The benzotriazole scaffold is present in several compounds with demonstrated antiviral and antitubercular activity.[2][4]
-
Corrosion Inhibitors: While not a direct drug application, the known use of benzotriazoles as corrosion inhibitors highlights their ability to form stable complexes with metal ions, a property that can be exploited in the design of metalloenzyme inhibitors.[23][24]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Benzotriazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[25][26]
References
-
Effects of Halogenation on the Benzotriazole Unit of Non-Fullerene Acceptors in Organic Solar Cells with High Voltages. ACS Applied Materials & Interfaces. [Link]
- Effects of Halogenation on the Benzotriazole Unit of Non-Fullerene Acceptors in Organic Solar Cells with High Voltages. Sci-Hub.
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]
- Structures of all possible halogenated derivatives of benzotriazole.
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Structures of all possible halogenated derivatives of benzotriazole.
-
Benzotriazole synthesis. Organic Chemistry Portal. [Link]
- 1-Imidoyl-1,2,3-benzotriazoles—Novel Reagents for the Synthesis of 1-Aryl-5-trifluoromethylimidazoles. SpringerLink.
-
This compound. ChemSigma. [Link]
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
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Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. [Link]
- Synthesis of Benzotriazole Derivatives.
-
6-Bromo-5-fluoro-1H-benzo[d][6][7][10]triazole, min 97%, 1 gram. LabAlley. [Link]
- Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin.
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5-BROMO-1H-BENZOTRIAZOLE. Matrix Fine Chemicals. [Link]
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1-Methylbenzotriazole. PubChem - NIH. [Link]
- Recent Development of Benzotriazole-based Medicinal Drugs.
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
-
Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. Cole-Parmer. [Link]
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
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5-bromo-7-methyl-1h-1,2,3-benzotriazole. PubChemLite. [Link]
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5-Bromo-6-fluoro-1-methyl-1H-benzotriazole SDS. Chem-Online. [Link]
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Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]
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Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]
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7-Bromo-5-fluoro-1-methyl-benzotriazole. PubChem. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is a critical prerequisite for its effective use in drug discovery, formulation development, and various in vitro and in vivo studies. This guide provides a comprehensive framework for approaching the solubility assessment of this compound. As specific experimental data for this exact molecule is not publicly available, this document outlines the theoretical considerations based on its structure, provides a detailed, authoritative protocol for experimental solubility determination, and presents a template for data reporting. This approach ensures scientific rigor and enables researchers to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1][2][3] For a compound like this compound, its solubility profile dictates its utility. In drug development, poor aqueous solubility can severely limit oral bioavailability, lead to unreliable results in biological assays, and create significant challenges for formulation.[2][4] Therefore, characterizing the solubility in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and analysis—is an essential early-stage activity.
This guide addresses the absence of published solubility data for this compound by providing a predictive analysis based on its molecular structure and a robust experimental framework for its determination.
Predicted Physicochemical Properties and Solubility Profile
While experimental data is the gold standard, the molecular structure of this compound allows for an expert assessment of its likely solubility behavior.
Structural Features Influencing Solubility:
-
Benzotriazole Core: The triazole ring contains three nitrogen atoms, which can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule.[5]
-
Halogenation (Bromo and Fluoro groups): The presence of bromine and fluorine atoms significantly increases the molecule's lipophilicity (fat-solubility). This generally leads to lower solubility in polar solvents like water and higher solubility in non-polar organic solvents.
-
Methyl Group: The N-methyl group further contributes to the lipophilic character and removes the potential for hydrogen bond donation that exists in unsubstituted benzotriazoles.
Based on these features, it is predicted that this compound will exhibit low aqueous solubility but good solubility in common organic solvents such as dimethylformamide (DMF), toluene, and chloroform.[6][7] The parent compound, benzotriazole, is known to be soluble in polar organic solvents like ethanol and slightly soluble in water, with solubility increasing in hot water.[6][7] The substantial halogenation of the target compound will likely decrease its solubility in polar solvents compared to the parent.
The following table summarizes key physicochemical properties computed for a structurally similar isomer, 7-Bromo-5-fluoro-1-methyl-benzotriazole, which serve as a reliable proxy for predicting the behavior of the title compound.
| Property | Predicted Value | Implication for Solubility | Source |
| Molecular Weight | 230.04 g/mol | Higher molecular weight can sometimes correlate with lower solubility. | [8] |
| XLogP3-AA | 1.9 | A positive LogP value indicates higher lipophilicity and predicts lower aqueous solubility. | [8] |
| Hydrogen Bond Donors | 0 | The absence of donor groups reduces interaction with protic solvents like water. | [8] |
| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can accept hydrogen bonds, providing some interaction with polar solvents. | [8] |
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data, the shake-flask method is the most reliable and widely accepted technique, establishing the thermodynamic equilibrium solubility of a compound.[1][9][10] This method involves agitating an excess of the solid compound in the solvent of interest for an extended period until equilibrium is reached.[1][9]
3.1. Rationale for Method Selection
The shake-flask method is chosen over kinetic methods because it measures the true thermodynamic solubility, which is a stable, endpoint value crucial for formulation and biopharmaceutical assessment.[2][11][12] Kinetic solubility, often measured in high-throughput screens, can overestimate solubility as it relies on the precipitation of a compound from a DMSO stock solution and may not represent a true equilibrium state.[11][13]
3.2. Detailed Step-by-Step Protocol
This protocol is adapted from established guidelines, such as those from the OECD, to ensure accuracy and reproducibility.[14][15]
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, DMSO)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.[10]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.[1]
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours.[1][11] This extended incubation is critical to ensure that the solution has reached thermodynamic equilibrium.[1]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To eliminate any remaining microparticulates, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Step: Discard the first portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
Sample Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.[2][13]
-
Calculation: Calculate the original solubility value by multiplying the measured concentration by the dilution factor. Report the final solubility in units such as µg/mL or mM.
Data Presentation and Interpretation
All experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table 2: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | pH (for buffers) | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | 25 | N/A | Record Value | Calculate Value | Shake-Flask HPLC-UV |
| PBS | 25 | 7.4 | Record Value | Calculate Value | Shake-Flask HPLC-UV |
| Ethanol | 25 | N/A | Record Value | Calculate Value | Shake-Flask HPLC-UV |
| DMSO | 25 | N/A | Record Value | Calculate Value | Shake-Flask HPLC-UV |
Visualizing the Experimental Workflow
A diagram of the experimental workflow provides a clear, at-a-glance understanding of the entire process, from sample preparation to final data acquisition.
Caption: Experimental workflow for the shake-flask solubility assay.
Conclusion
References
- Solubility of Things. (n.d.). Benzotriazole.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- IRO Water Treatment. (n.d.). What is 1-2-3 Benzotriazole BTA.
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- BioDuro. (n.d.). ADME Solubility Assay.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
- Analytice. (n.d.). OECD n°120 : Dissolution behaviour in the laboratory.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Gonzalez, M. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- BenchChem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- PubChem. (n.d.). 7-Bromo-5-fluoro-1-methyl-benzotriazole.
- OECD. (n.d.). Test No. 105: Water Solubility.
- IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole.
- Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE (BTA).
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- 6. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 7. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 8. 7-Bromo-5-fluoro-1-methyl-benzotriazole | C7H5BrFN3 | CID 83681290 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. OECD n°120 : Dissolution behaviour in the laboratory - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
Spectral Characterization of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated and methylated derivative of benzotriazole. The benzotriazole ring system is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The introduction of bromine, fluorine, and a methyl group to the benzotriazole core can significantly influence its physicochemical properties and biological activity. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, making a thorough understanding of its spectral characteristics essential.[1]
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in the fundamental principles of spectroscopy and drawing comparisons with related structures, offers a robust predictive framework for its characterization.
Molecular Structure and Key Features
The structure of this compound, with CAS numbers 2287298-59-1 and 1330750-48-5, presents a unique combination of substituents that influence its electronic environment and, consequently, its spectral properties.[3] The strategic placement of an electron-withdrawing bromine atom and a highly electronegative fluorine atom on the benzene ring, coupled with the electron-donating methyl group on the triazole ring, creates a distinct pattern of aromatic signals and specific vibrational modes.
Caption: Predicted key fragmentation pathways for this compound.
-
Loss of N₂: The molecular ion can lose a neutral molecule of dinitrogen (28 Da) to form a radical cation with m/z ≈ 201/203. This is often a prominent peak in the mass spectra of benzotriazoles.
-
Loss of a Methyl Radical: Fragmentation can also occur via the loss of the methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in a fragment ion at m/z ≈ 214/216.
-
Loss of a Bromine Radical: The cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da), giving a fragment ion at m/z ≈ 150.
Experimental Protocols
While specific experimental data for the title compound is not publicly available, the following are generalized, standard protocols for obtaining the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to obtain the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the anticipated NMR, IR, and MS spectral data for this compound. By understanding these predicted spectral features, researchers and scientists in the field of drug development can more effectively characterize this and related molecules, ensuring structural integrity and purity, which are critical for advancing new chemical entities through the research and development pipeline. The provided protocols offer a standardized approach for obtaining experimental data to validate these predictions.
References
-
Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Available at: [Link]
-
GSC Online Press. Review on synthetic study of benzotriazole. Available at: [Link]
-
PubChem. 5-Methyl-1H-benzotriazole. Available at: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. Available at: [Link]
-
Semantic Scholar. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]
Sources
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Authored by: A Senior Application Scientist
Preamble: Navigating the Uncharted Territory of a Novel Benzotriazole Derivative
In the landscape of drug discovery and chemical biology, we often encounter novel molecular entities whose biological functions are yet to be elucidated. This compound represents one such molecule. A survey of the current scientific literature reveals a conspicuous absence of studies detailing its specific mechanism of action. This guide, therefore, embarks on a deductive scientific journey. By examining the well-documented activities of structurally analogous benzotriazole compounds, we will construct a plausible, testable hypothesis for the mechanism of action of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating a research program aimed at characterizing this novel compound.
Molecular Profile of this compound
Chemical Structure:
Caption: Chemical structure of this compound.
The benzotriazole core is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and hydrophobic interactions. The substituents on the benzene ring—a bromine atom at position 5 and a fluorine atom at position 6—are expected to significantly modulate the molecule's electronic properties and its ability to interact with biological targets. The methyl group at the 1-position of the triazole ring will influence its solubility and steric profile.
A Hypothesis-Driven Approach: The Case for Kinase Inhibition
Given the prevalence of benzotriazole derivatives as kinase inhibitors, we hypothesize that this compound functions as an inhibitor of one or more protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The rationale for this hypothesis is grounded in the following observations:
-
Structural Similarity: Many potent kinase inhibitors feature a heterocyclic ring system that can mimic the adenine region of ATP, the natural substrate for kinases. The benzotriazole scaffold is well-suited for this role.
-
Substituent Effects: The electron-withdrawing nature of the bromine and fluorine atoms can enhance the molecule's ability to form favorable interactions within the ATP-binding pocket of a kinase.
-
Established Precedent: Numerous patents and publications describe benzotriazole derivatives as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.
Proposed Mechanism of Action: Competitive ATP Inhibition
We propose that this compound acts as a Type I kinase inhibitor , meaning it binds to the ATP-binding pocket of the kinase in its active conformation. This competitive inhibition would prevent the binding of ATP and subsequent phosphorylation of the kinase's substrate.
Caption: Proposed mechanism of competitive ATP inhibition by this compound.
Experimental Validation Workflow
To systematically investigate our hypothesis, a multi-stage experimental workflow is proposed. This workflow is designed to first screen for general kinase inhibitory activity and then to identify the specific kinase target(s) and characterize the mode of inhibition.
Caption: A four-phase experimental workflow for elucidating the mechanism of action.
Phase 1: Broad-Spectrum Kinase Panel Screen
Objective: To perform an unbiased screen of this compound against a large panel of diverse human kinases to identify potential targets.
Methodology:
-
Compound Preparation: Dissolve the synthesized and purified compound in DMSO to create a high-concentration stock solution.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., from Eurofins, Promega, or Reaction Biology) that covers a broad representation of the human kinome.
-
Assay Principle: Most commercial kinase assays are based on measuring the amount of ATP consumed or the amount of phosphorylated product formed. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Execution:
-
Dispense the kinase, substrate, and ATP solution into a multi-well plate.
-
Add this compound at a fixed concentration (e.g., 10 µM).
-
Incubate to allow the kinase reaction to proceed.
-
Add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation:
| Kinase Family | Kinase Target | Percent Inhibition at 10 µM |
| Tyrosine Kinase | EGFR | Hypothetical Data |
| Tyrosine Kinase | SRC | Hypothetical Data |
| Ser/Thr Kinase | AKT1 | Hypothetical Data |
| Ser/Thr Kinase | CDK2 | Hypothetical Data |
| ... | ... | ... |
Phase 2: Hit Identification and Validation
Objective: To confirm the preliminary hits from the initial screen and determine their half-maximal inhibitory concentration (IC50).
Methodology:
-
Dose-Response Assay: For the top hits identified in Phase 1, perform a dose-response experiment.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM).
-
Assay Execution: Perform the kinase assay as described in Phase 1, but with the varying concentrations of the inhibitor.
-
Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Confirmed Hit | IC50 (µM) |
| Kinase A | Hypothetical Data |
| Kinase B | Hypothetical Data |
| Kinase C | Hypothetical Data |
Phase 3: Mechanistic Characterization
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the validated hits.
Methodology:
-
Enzyme Kinetics: Perform a series of kinase assays where the concentration of ATP is varied in the presence of different fixed concentrations of this compound.
-
Execution:
-
Set up reactions with a matrix of ATP and inhibitor concentrations.
-
Measure the initial reaction velocity for each condition.
-
-
Data Analysis: Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]). The pattern of the lines will reveal the mode of inhibition.
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Phase 4: Cellular Activity Assessment
Objective: To determine if this compound can inhibit its target kinase in a cellular context and elicit a biological response.
Methodology:
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active and play a significant role in a downstream signaling pathway.
-
Western Blot Analysis:
-
Treat the cells with varying concentrations of the compound.
-
Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.
-
-
Cell Viability Assay:
-
Treat the cells with a dose-response of the compound.
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the effect of the compound on cell proliferation or survival.
-
Conclusion and Future Directions
This guide has outlined a hypothesis-driven approach to elucidate the mechanism of action of the novel compound this compound. By postulating that it functions as a kinase inhibitor, we have established a clear and logical path for experimental validation. The successful execution of the proposed workflow will not only reveal the molecular target(s) of this compound but also provide critical insights into its potential as a therapeutic agent or a chemical probe for studying cellular signaling. Future research should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to assess its pharmacological properties.
References
As this is a hypothetical guide for a novel compound, direct references for its mechanism of action do not exist. The following are representative examples of authoritative sources on kinase inhibitor discovery and benzotriazole chemistry that would be relevant to this research program.
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Section 1: Chemical Identity and Properties
This compound is a halogenated and N-alkylated benzotriazole derivative. Such compounds are common scaffolds in medicinal chemistry and materials science.[1] The presence of the benzotriazole core, along with halogen substituents, dictates its physical and chemical properties, including its potential for reactivity and biological activity.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 1330750-48-5 | [2] |
| Molecular Formula | C₇H₅BrFN₃ | [2] |
| Molecular Weight | 230.04 g/mol | [2] |
| Appearance | Assumed to be a white to beige or tan solid/powder, typical for benzotriazole derivatives.[3][4] | - |
| Storage | Sealed in a dry place at room temperature.[2] | - |
Caption: Figure 1: Chemical Structure.
Section 2: Hazard Identification and Risk Assessment
Due to the lack of specific data, a conservative risk assessment is necessary, assuming the hazards presented by well-studied analogues. The primary hazards associated with substituted benzotriazoles include oral toxicity, irritation to the eyes, skin, and respiratory tract, and environmental toxicity.
Anticipated GHS Classification (Based on Analogues)
-
Acute Toxicity, Oral (Category 4): Benzotriazole is classified as harmful if swallowed.[5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6] Direct contact with the powder can lead to inflammation and conjunctivitis.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][9] Inhalation of dust can irritate the respiratory tract.[4][10]
-
Hazardous to the Aquatic Environment (Chronic, Category 2): Benzotriazoles are known to be toxic to aquatic life with long-lasting effects.[11]
Toxicological Profile: The Rationale for Caution
The toxicological profile is extrapolated from parent benzotriazoles. Exposure can occur via inhalation, ingestion, or skin/eye contact.
-
Inhalation: Inhaling dust may cause respiratory tract irritation, characterized by coughing and sore throat.[4][10] High-level exposure to irritants can lead to more severe conditions.[7]
-
Skin Contact: Direct contact is likely to cause skin irritation.[8][9] Prolonged contact should be avoided.
-
Eye Contact: The compound is expected to be a serious eye irritant, causing redness, pain, and potential damage if not promptly addressed.[6][7][11]
-
Ingestion: Assumed to be harmful if swallowed, potentially causing gastrointestinal irritation.[4][12] The oral LD50 for the parent 1H-Benzotriazole in rats is 500 mg/kg.
Reactivity and Physical Hazards
-
Combustible Dust: Like many organic solids, when finely dispersed in the air, it may form combustible dust concentrations.[6] Dust clouds can be ignited by sparks, heat, or flame, posing an explosion risk.[7][10]
-
Thermal Decomposition: When heated to decomposition, it can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halide fumes.[6][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), as this may result in a vigorous or explosive reaction.[6][7][12]
-
Explosion Hazard: Benzotriazoles, as a class, may explode during vacuum distillation.[7][13] This procedure should be avoided or approached with extreme caution and appropriate safety shields.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory to minimize exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to control airborne dust and vapors.[8][14]
-
Ventilation: Good general laboratory ventilation is required.[11][12]
-
Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate work area.[4][12]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 or equivalent.[15] | Prevents skin contact and irritation.[14] Gloves must be inspected before use and replaced if contaminated.[7] |
| Eye & Face Protection | Safety glasses with side-shields or, preferably, chemical safety goggles.[11][12][15] | Protects against dust particles and splashes, preventing serious eye irritation.[8] |
| Skin & Body Protection | A lab coat or chemical-resistant apron.[14] Closed-toe shoes are mandatory. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If dust generation is unavoidable or engineering controls fail, a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., P2) is necessary.[7][14] | Prevents inhalation of dust, which can cause respiratory irritation.[9] |
Caption: Figure 2: Recommended PPE Donning and Doffing Sequence.
Section 4: Standard Operating Procedure (SOP) for Safe Handling & Storage
Adherence to a strict protocol is crucial for minimizing risk.
Experimental Protocol: Handling the Solid
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including spatulas, weigh boats, and solvent.
-
PPE: Don all required PPE as specified in Table 2 and Figure 2.
-
Weighing: Carefully weigh the required amount of this compound inside the fume hood. Avoid any actions that could generate dust, such as dropping the container or scraping vigorously.[4][12] Use anti-static weigh boats if available.
-
Transfer: Gently tap the powder into the reaction vessel or beaker. If transferring to a solvent, add the solvent slowly to the solid to prevent splashing.
-
Cleanup: After use, decontaminate the spatula and work surface. Wipe down the area with a damp cloth (if compatible with the solvent used) to collect any residual dust. Dispose of all contaminated disposables (gloves, weigh boats, wipes) as hazardous waste.
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[11][12]
Storage Protocol
-
Store the compound in its original, tightly sealed container.[9][16]
-
Store away from incompatible materials, especially strong oxidizing agents.[6][12]
-
Ensure the storage area is clearly labeled and access is restricted to authorized personnel.
Section 5: Emergency Procedures & First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 3: First Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][12] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][12] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention. |
Accidental Release Measures
-
Minor Spills (inside a fume hood):
-
Major Spills (outside a fume hood):
-
Evacuate all non-essential personnel from the area and move upwind.[7]
-
Alert emergency responders and inform them of the material and location.[7]
-
Do not attempt to clean up without appropriate respiratory protection and full protective clothing.[7]
-
Prevent the spilled material from entering drains or waterways.[15][16]
-
Caption: Figure 3: Decision-making workflow for spill response.
Section 6: Disposal Considerations
-
Hazardous Waste: This material and its container must be disposed of as hazardous waste.[7]
-
Procedure: All waste, including contaminated PPE and spill cleanup materials, must be collected in properly labeled, sealed containers.
-
Regulations: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][16] Do NOT allow the material or its washings to enter the sewer system or waterways.[15][16]
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A Computational Chemistry Whitepaper: Theoretical Elucidation of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole for Drug Discovery Applications
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] This technical guide presents a comprehensive theoretical framework for the characterization of a specific, functionalized derivative, 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. While direct experimental literature on this exact molecule is sparse, this paper establishes a robust computational protocol based on well-precedented studies of analogous halogenated benzotriazoles.[3][4] We leverage Density Functional Theory (DFT) to explore the molecule's structural, electronic, and spectroscopic properties. This guide details the rationale and methodology for geometry optimization, vibrational analysis, and the prediction of NMR and UV-Vis spectra. Furthermore, we delve into advanced analyses critical for drug development, including Frontier Molecular Orbital (FMO) theory to assess chemical reactivity and Molecular Electrostatic Potential (MEP) mapping to identify sites for intermolecular interactions.[5][6] The protocols and insights herein are designed to provide researchers and drug development professionals with a predictive understanding of this molecule's behavior, thereby guiding future synthesis and application.
Introduction: The Significance of Functionalized Benzotriazoles
Benzotriazole and its derivatives are a class of heterocyclic compounds that command significant attention in pharmaceutical research. Their unique bicyclic structure, composed of a fused benzene and triazole ring, serves as a versatile scaffold for developing agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[7][8] The ability to modify the core structure with various functional groups allows for the fine-tuning of a compound's physicochemical and pharmacological profile.[9]
The subject of this guide, this compound, incorporates several key features relevant to drug design:
-
Halogenation (Bromo and Fluoro): Halogen atoms, particularly at positions 5 and 6, are known to be crucial for modulating binding affinity in certain biological targets, such as protein kinases.[3][4] They can participate in halogen bonding and alter the electronic landscape and hydrophobicity of the molecule.[10]
-
Methylation: The N-alkylation of the triazole ring, in this case with a methyl group, is a common strategy to modify solubility, metabolic stability, and receptor interaction.[1]
Given these characteristics, a thorough theoretical understanding of this molecule is invaluable. Computational chemistry provides a powerful, cost-effective means to predict molecular properties before undertaking complex synthesis and experimental testing. This guide outlines the theoretical methodologies to fully characterize this compound from first principles.
Foundational Computational Methodology
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for molecules of this size. The selection of the functional and basis set is critical for obtaining reliable results.
Theoretical Framework:
-
Method: DFT using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has a proven track record for accurately predicting the geometries and electronic properties of heterocyclic systems.[11][12]
-
Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set. The diffuse functions (++) are essential for accurately describing non-covalent interactions and the electronic properties of atoms with lone pairs (like nitrogen and halogens), while the polarization functions (d,p) allow for anisotropy in the electron distribution, leading to more accurate molecular geometries.[11][13]
-
Software: All calculations can be performed using standard quantum chemistry packages like Gaussian, ORCA, or Spartan.
Protocol for a Comprehensive DFT Study
This protocol outlines the step-by-step computational workflow for characterizing the title molecule.
-
Structure Input: Construct the 3D structure of this compound using a molecular builder. Ensure correct atom types and initial bonding.
-
Geometry Optimization:
-
Purpose: To find the lowest energy (most stable) conformation of the molecule.
-
Procedure: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.
-
-
Vibrational Frequency Analysis:
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.
-
Procedure: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true minimum. The resulting vibrational modes and their intensities can be used to generate a theoretical IR spectrum.
-
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine various electronic and spectroscopic properties:
-
NMR Spectroscopy: Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Vis Spectroscopy: Simulate the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) to identify key electronic transitions.
-
Electronic Analysis: Calculate the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and generate the Molecular Electrostatic Potential (MEP) map.
-
}
Figure 1: Workflow for the theoretical analysis of the target molecule.
Predicted Molecular Characteristics
This section discusses the expected outcomes from the computational protocol, drawing parallels from studies on similar halogenated benzotriazoles.
Optimized Geometry and Structural Parameters
The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the molecule's most stable state. The benzotriazole core is expected to be nearly planar. Key parameters of interest, which can be compared with experimental crystallographic data of related compounds, are summarized in Table 1.
| Parameter Type | Atoms Involved | Predicted Value (Exemplar) | Significance |
| Bond Length | C-Br | ~1.88 Å | Influences electronic properties and reactivity. |
| Bond Length | C-F | ~1.35 Å | Strong bond, contributes to metabolic stability. |
| Bond Angle | C-C-Br | ~120° | Defines the in-plane geometry of the benzene ring. |
| Dihedral Angle | C-N-N-C (Triazole Ring) | ~0° | Confirms the planarity of the heterocyclic ring. |
Table 1: Predicted key geometrical parameters for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is fundamental to understanding chemical reactivity.[14] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[15]
For this molecule, the HOMO is expected to be distributed primarily across the electron-rich benzotriazole ring system. The LUMO is likely to be localized similarly, with potential contributions from the electron-withdrawing halogen atoms. The calculated HOMO-LUMO gap will provide a quantitative measure of its stability, which is a key parameter in drug design.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface, predicting how a molecule will interact with other species.[16][17] It is invaluable in drug design for understanding potential non-covalent interactions with a biological target.[5][18]
The MEP surface is color-coded to represent different potential values:
-
Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack or hydrogen bond acceptance. For this molecule, these are expected around the nitrogen atoms of the triazole ring.[15]
-
Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack or hydrogen bond donation.
-
Green: Regions of neutral potential.
The MEP map for this compound will reveal the electron-rich nitrogen lone pairs as primary sites for hydrogen bonding and the regions around the halogens, which can exhibit complex electrostatic behavior, including the potential for halogen bonding.[10]
}
Figure 2: Relationship between calculated properties and their implications.
Implications for Drug Development
The theoretical data generated through these computational studies provide actionable insights for medicinal chemists and drug development professionals:
-
Guiding Synthesis: Understanding the molecule's electronic structure (via FMO and MEP analysis) can help predict its reactivity and potential side reactions, aiding in the design of efficient synthetic routes.
-
Structure-Activity Relationship (SAR) Studies: The calculated properties (e.g., dipole moment, HOMO-LUMO gap, MEP features) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular features with biological activity.
-
Rational Drug Design: The MEP map is particularly crucial for predicting how the molecule might interact with a protein's active site.[19] Identifying the key hydrogen bond acceptor sites (the triazole nitrogens) and potential halogen bonding regions allows for the rational design of more potent and selective inhibitors.[3] Molecular docking studies, which simulate the binding of a ligand to a receptor, rely on an accurate understanding of the ligand's electrostatic and geometric properties.[20]
Conclusion
This technical guide has established a comprehensive and authoritative computational framework for the theoretical study of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, spectroscopic signatures, and key electronic properties. The insights gained from Frontier Molecular Orbital and Molecular Electrostatic Potential analyses provide a deep understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. This predictive knowledge is of paramount importance for accelerating drug discovery efforts, enabling a more rational, data-driven approach to the design and synthesis of novel benzotriazole-based therapeutic agents.
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Link
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Suma, B.V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Link
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Di Santo, R. (2019). Benzotriazole: An overview on its versatile biological behavior. Biomedicine & Pharmacotherapy, 119, 109250. Link
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Malvade, P.V., et al. (2025). Benzotriazole: A Comprehensive Review on Synthesis, Biological Activities, and Therapeutic Potential. World Journal of Pharmaceutical Research, 14(11), 289-314. Link
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ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Link
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ResearchGate. (n.d.). Electric response properties computed at the DFT/B3LYB/6-311++G* level for the studied substituted benzotriazoles*. Link
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ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Link
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PubMed. (2018). A competition between hydrophobic and electrostatic interactions in protein-ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2. Link
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R Discovery. (2023). A quinoline-benzotriazole derivative: Synthesis, crystal structure and characterization by using spectroscopic, DFT and molecular docking methods. Link
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ResearchGate. (n.d.). Optimized structures calculated at the B3LYP/6-31G(d,p) level for the.... Link
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Link
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ResearchGate. (2017). Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole. Link
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ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole.... Link
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ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole. Link
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ResearchGate. (2023). A quinoline-benzotriazole derivative: Synthesis, crystal structure and characterization by using spectroscopic, DFT and molecular docking methods | Request PDF. Link
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ResearchGate. (n.d.). Frontier molecular orbital (FMO) analysis, energies, and percent atomic.... Link
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MDPI. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8503. Link
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NIH. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Link
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University of Manchester. (n.d.). CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach. Link
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ResearchGate. (n.d.). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). Link
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MDPI. (2020). 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][7]triazol-5-yl)quinolin-4-amine. Molbank, 2020(2), M1131. Link
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Methodological & Application
Application Notes and Protocols: The Use of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole in Advanced Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides with high fidelity and yield is a cornerstone of modern drug discovery and biochemical research. The efficiency of peptide coupling reactions is largely dependent on the choice of coupling reagents and additives. This document provides a detailed technical guide on the application of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole, a novel, halogenated benzotriazole derivative, in peptide coupling reactions. Drawing upon the established principles of peptide chemistry and the known effects of halogen substitution on benzotriazole-based reagents, this guide will explore the putative mechanism of action, detail experimental protocols, and discuss the potential advantages of this reagent in overcoming common challenges in peptide synthesis, such as racemization and slow reaction kinetics.
Introduction: The Critical Role of Coupling Additives in Peptide Synthesis
The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate nucleophilic attack by the N-terminal amine of another. While various coupling reagents can achieve this activation, the use of additives is often crucial for maximizing reaction efficiency and preserving the stereochemical integrity of the chiral amino acid centers.
Benzotriazole derivatives, most notably 1-hydroxybenzotriazole (HOBt), have been widely used as additives in conjunction with carbodiimides (e.g., DCC, DIC) and in the formulation of onium salt-based coupling reagents (e.g., HBTU, HATU). These additives function by forming an active ester intermediate with the carboxylic acid, which is more reactive than the acid itself and less prone to side reactions. Furthermore, they are highly effective at suppressing racemization, a critical consideration in the synthesis of biologically active peptides.[1][2]
The introduction of electron-withdrawing halogen atoms onto the benzotriazole ring, as seen in 6-chloro-HOBt (6-Cl-HOBt), has been shown to enhance the performance of these additives.[3][4] The increased acidity of the N-hydroxy group (in the case of hydroxybenzotriazoles) or the improved leaving group ability of the benzotriazoate anion leads to faster reaction rates and can be beneficial for challenging coupling steps.[3]
This guide focuses on this compound, a next-generation benzotriazole derivative. While specific literature on this compound is not yet widespread, its structure suggests significant potential as a highly efficient coupling additive. The combined electron-withdrawing effects of the bromine and fluorine substituents are anticipated to further enhance its reactivity and efficacy in suppressing racemization. The N-methyl group may also confer favorable solubility properties.
Proposed Mechanism of Action
The primary role of a benzotriazole-based additive in peptide coupling is to act as a temporary activating group for the carboxylic acid. The proposed mechanism for this compound, when used in conjunction with a carbodiimide, is analogous to that of HOBt and its halogenated derivatives.
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the N-protected amino acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester: The this compound then reacts with the O-acylisourea to form a benzotriazolyl active ester. This step is crucial as it prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea.
-
Peptide Bond Formation: The N-terminal amine of the second amino acid attacks the carbonyl carbon of the active ester, leading to the formation of the peptide bond and the release of this compound.
The electron-withdrawing nature of the bromine and fluorine atoms on the benzotriazole ring is expected to make the benzotriazoate a better leaving group, thereby accelerating the final aminolysis step and increasing the overall rate of the coupling reaction.
Solution-Phase Peptide Synthesis Protocol
This protocol is suitable for the coupling of peptide fragments or individual amino acids in solution.
Materials:
-
N-protected amino acid or peptide fragment (with a free carboxylic acid)
-
C-protected amino acid or peptide fragment (with a free amine)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
-
Tertiary base (e.g., DIPEA or N-methylmorpholine)
-
Standard workup and purification reagents (e.g., ethyl acetate, aqueous acid and base solutions, brine, anhydrous sodium sulfate)
Protocol Steps:
-
Reactant Dissolution: Dissolve the N-protected amino acid (1 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.
-
Activation: Cool the solution to 0 °C in an ice bath and add DIC (1.1 equivalents). Stir the mixture for 15-30 minutes at 0 °C.
-
Coupling: To the activated mixture, add a solution of the C-protected amino acid (1 equivalent) and the tertiary base (1.5-2 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter off the precipitated diisopropylurea byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel.
Quantitative Data and Performance Comparison (Hypothetical)
The following table presents a hypothetical comparison of this compound with standard coupling additives based on anticipated performance enhancements due to halogen substitution.
| Parameter | HOBt | 6-Cl-HOBt | This compound (Projected) |
| Relative Coupling Rate | 1.0 | ~1.5 - 2.0 | > 2.0 |
| Racemization Suppression | Good | Very Good | Excellent |
| Solubility in Organic Solvents | Moderate | Moderate | Good to Excellent |
| Application Scope | General purpose | Difficult couplings | Highly challenging couplings, sterically hindered amino acids |
Note: This data is projected based on the known effects of halogenation on benzotriazole-based coupling additives and has not been experimentally verified for this compound.
Advantages and Applications
The unique structural features of this compound suggest several key advantages in peptide synthesis:
-
Enhanced Reactivity: The strong electron-withdrawing effects of both bromine and fluorine are expected to significantly increase the reactivity of the active ester intermediate, leading to faster coupling times and higher yields, especially in difficult coupling reactions.
-
Superior Racemization Suppression: The increased acidity of the benzotriazole moiety (if used as a hydroxybenzotriazole precursor in a coupling reagent) or its enhanced leaving group ability is anticipated to provide exceptional suppression of racemization, even with sensitive amino acids. [2]* Improved Solubility: The presence of the N-methyl group may improve solubility in a wider range of organic solvents compared to traditional HOBt, offering greater flexibility in reaction setup.
-
Applications in Challenging Syntheses: This reagent is expected to be particularly valuable for:
-
The synthesis of long and complex peptides.
-
Coupling of sterically hindered amino acids (e.g., Aib, N-methylated amino acids).
-
Segment condensation strategies where racemization is a major concern.
-
Conclusion
This compound represents a promising new tool for peptide chemists. While direct experimental data is still emerging, its design, based on the well-established principles of halogenated benzotriazole additives, strongly suggests superior performance in terms of reaction speed, efficiency, and suppression of side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the potential of this advanced coupling additive in their own synthetic endeavors. As with any new reagent, careful optimization will be key to unlocking its full capabilities.
References
- Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from a relevant Bachem technical document.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 488-493.
- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. The Journal of Organic Chemistry, 72(3), 903-908.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Activiotec. (n.d.). 6cl-HOBt coupling reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis.
- Bofill, J. M., & Albericio, F. (2004). 25 years of HOBt. Journal of Peptide Science, 10(10), 519-528.
-
ChemicalBook. (n.d.). 6-Bromo-5-fluoro-1H-benzo[d]t[5][6][7]riazole. Retrieved from the ChemicalBook product page.
- BLD Pharm. (n.d.). 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole.
- AAPPTEC. (n.d.). Peptide Coupling Reagents.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. 6cl-HOBt coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole as a Versatile Building Block for Complex Molecule Synthesis
Abstract
This guide provides a detailed technical overview of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole, a highly functionalized heterocyclic building block. We explore its strategic importance in medicinal chemistry and materials science, stemming from the unique combination of a versatile benzotriazole core, the reactivity of a bromine atom in cross-coupling reactions, and the modulating effects of a fluorine substituent. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, are presented. The rationale behind experimental design, troubleshooting, and the application of this building block in the synthesis of complex molecular architectures, such as kinase inhibitor scaffolds, are discussed to empower researchers in drug development and novel material synthesis.
Introduction: A Trifecta of Functionality
The benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with applications as anticancer, antiviral, and anti-inflammatory agents.[1][2] Its derivatives are pivotal in drug design, in part due to the triazole ring's ability to engage in hydrogen bonding and act as a stable, aromatic linker.[3][4]
The subject of this guide, this compound, elevates this utility by presenting a trifecta of chemical functionality:
-
The Benzotriazole Core: A stable, N-methylated heterocyclic system that provides a rigid framework for orienting substituents and interacting with biological targets.
-
Fluorine Substitution: The incorporation of a fluorine atom is a cornerstone of modern drug design.[5] It can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (logP) and acidity (pKa).[6][7][8]
-
Bromine as a Synthetic Handle: The bromine atom at the 5-position is an exceptionally versatile functional group, serving as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse carbon and nitrogen-based substituents, providing a direct route to novel and complex molecular architectures.
This unique combination makes this compound an invaluable starting material for creating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery.
Physicochemical Properties & Data
A foundational understanding of the building block's properties is critical for reaction design and optimization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1330750-48-5 | [9][10] |
| Molecular Formula | C₇H₅BrFN₃ | [11] |
| Molecular Weight | 230.04 g/mol | [11] |
| Appearance | Off-white to light yellow solid (Typical) | - |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, THF) | - |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions provide a robust and modular platform for building molecular complexity from this core. We present optimized protocols for three cornerstone reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12]
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is paramount for success, especially with heterocyclic substrates that can potentially coordinate to and inhibit the palladium catalyst.[13] We select a bulky, electron-rich phosphine ligand (e.g., SPhos) to promote the rate-limiting oxidative addition step and stabilize the active catalytic species. A moderately strong base like K₃PO₄ is used to facilitate the transmetalation step without promoting unwanted side reactions like boronic acid decomposition.[14]
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) and a small amount of degassed water (e.g., 10% v/v). The water is often crucial for dissolving the base and facilitating the catalytic cycle.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, providing access to arylethynes.[15] These motifs are valuable in their own right and serve as precursors for further transformations.[16]
Causality in Protocol Design: The classic Sonogashira reaction employs a dual catalytic system.[17] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the transmetalation step.[16] An amine base (e.g., triethylamine) is essential both to neutralize the HX byproduct and to act as a solvent. The reaction must be run under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction catalyzed by the copper salt in the presence of oxygen.[15]
Protocol 3.2.1: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper(I) iodide co-catalyst (CuI, 2–5 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles. This step is critical.
-
Solvent and Reagent Addition: Add anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine) as the solvent, followed by the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from ambient to 60 °C. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The formation of C-N bonds is fundamental to the synthesis of pharmaceuticals, as the aniline and related motifs are present in a vast number of drugs. The Buchwald-Hartwig amination provides a general and highly efficient method for coupling aryl halides with a wide range of primary and secondary amines.[18][19]
Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand and base.[20] Bulky, electron-rich "Buchwald-type" ligands are required to facilitate the reductive elimination step, which is often rate-limiting and challenging. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is needed to deprotonate the amine and form the active palladium-amido complex, but it must not interfere with the aryl halide.[19] Aprotic polar solvents like toluene or dioxane are standard.
Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and heat to 80–110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Application Example: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the practical utility of this building block, we propose a concise synthesis of a novel scaffold for kinase inhibitors. Halogenated benzotriazoles are known inhibitors of protein kinase CK2, a target in oncology.[6][21][22] By applying a Suzuki coupling, we can rapidly access a bi-aryl structure, a common motif in many kinase inhibitors.
This two-step conceptual pathway—synthesis of the building block followed by a single, high-yielding cross-coupling reaction—demonstrates an efficient strategy for generating novel, drug-like molecules. The resulting amino-substituted bi-aryl product is ripe for further functionalization, such as acylation or sulfonylation, to build a focused library for structure-activity relationship (SAR) studies.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its pre-installed fluorine atom offers potential pharmacodynamic and pharmacokinetic benefits, while the bromine atom provides a reliable handle for diversification via robust palladium-catalyzed cross-coupling methodologies. The protocols and strategic insights provided in this guide are intended to accelerate research and development efforts in medicinal chemistry and materials science by enabling the efficient and predictable construction of novel molecular entities from this high-value starting material.
References
-
Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press. Retrieved January 21, 2026, from [Link]
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? (2025, December 26). PubMed. Retrieved January 21, 2026, from [Link]
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? | Request PDF. (2026, January 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022, August 8). Frontiers. Retrieved January 21, 2026, from [Link]
-
Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction | Request PDF. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Review on: Synthesis of Benzotriazole. (n.d.). ijariie.com. Retrieved January 21, 2026, from [Link]
-
Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors. (2015, January 1). R Discovery. Retrieved January 21, 2026, from [Link]
-
Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020, October 14). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles | Request PDF. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 21, 2026, from [Link]
-
7-Bromo-5-fluoro-1-methyl-benzotriazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Analytical methods for detecting 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
An Application Note and Protocol Guide for the Analytical Detection of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Abstract
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of this compound, a halogenated benzotriazole derivative. As a compound of interest in pharmaceutical development and specialized chemical synthesis, robust and reliable analytical techniques are paramount for quality control, process monitoring, and research applications. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are adapted from established methods for related benzotriazole compounds, providing a strong foundation for researchers, scientists, and drug development professionals.[1][2][3] Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and guidance for data interpretation.
Introduction to this compound
This compound is a substituted benzotriazole, a class of heterocyclic compounds known for their wide range of applications, including their use as corrosion inhibitors and as structural components in pharmaceutical agents.[4] The introduction of bromine and fluorine atoms, along with a methyl group, to the benzotriazole core can significantly influence its chemical and biological properties. Accurate and precise analytical methods are therefore essential for characterizing this compound, ensuring its purity, and quantifying its presence in various matrices during research and development.
This guide provides a multi-faceted analytical approach, leveraging the separation power of chromatography and the structural elucidation capabilities of spectroscopy to provide a comprehensive analytical toolkit for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1330750-48-5 | [5] |
| Molecular Formula | C₇H₅BrFN₃ | [6] |
| Molecular Weight | 230.04 g/mol | [5] |
| Appearance | (Expected) White to off-white solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO | General knowledge |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method: Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar compounds like benzotriazole derivatives.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1] The compound is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[1]
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Reference standard of this compound (purity >98%).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Formic acid (HPLC grade).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm (or wavelength of maximum absorbance) |
-
Analysis and Quantification:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the working standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined using the linear regression equation from the calibration curve.
-
HPLC Workflow Diagram:
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Application Note: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole - A Versatile Scaffold for the Next Generation of Kinase Inhibitors
Introduction: The Benzotriazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a prime target for therapeutic intervention, with numerous small molecule kinase inhibitors approved for clinical use.[2] Within the landscape of kinase inhibitor discovery, the benzotriazole scaffold has emerged as a "privileged structure."[3] Its fused aromatic system can engage in crucial hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases.[4] Notably, derivatives like 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) are known inhibitors of protein kinase CK2, establishing the potential of this heterocyclic system in targeting kinases.[5][6]
This application note introduces 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole , a strategically functionalized building block poised for the synthesis of novel kinase inhibitors. The unique substitution pattern of this compound offers a trifecta of desirable features for medicinal chemists:
-
A Stable, N-Methylated Core: The 1-methyl group prevents tautomerization and provides a fixed vector for substitution, which can be crucial for optimizing binding interactions and modulating physicochemical properties.[7]
-
Fluorine Substitution: The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity through favorable interactions with the kinase active site.[8]
-
A Handle for Diversification: The bromine atom at the 5-position serves as a versatile anchor for introducing a wide range of molecular fragments via modern cross-coupling methodologies, enabling extensive Structure-Activity Relationship (SAR) studies.[1]
This guide provides a comprehensive overview of the potential applications of this compound in kinase inhibitor synthesis, including detailed protocols for its derivatization and a discussion of the underlying scientific principles.
Strategic Importance of Functional Groups
The thoughtful placement of each functional group on the this compound scaffold provides distinct advantages in the design of kinase inhibitors.
| Functional Group | Position | Rationale in Kinase Inhibitor Design |
| 1-Methyl | N1 of Triazole | Blocks N-H tautomerism, providing a single, stable isomer. The methyl group can also impart favorable lipophilicity and fill small hydrophobic pockets in the kinase active site.[9] |
| 6-Fluoro | Benzene Ring | Modulates the pKa of the benzotriazole system, influences conformation, and can enhance binding affinity through hydrogen bonding or other non-covalent interactions. It is also a well-established strategy to block metabolic oxidation at that position.[8] |
| 5-Bromo | Benzene Ring | Serves as a key reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1] |
Synthetic Pathways and Protocols
The bromine atom on the benzotriazole core is the primary site for diversification. The following sections provide detailed, predictive protocols for two of the most powerful cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted benzotriazoles, which are common motifs in kinase inhibitors.[10] This protocol outlines the coupling of this compound with a generic arylboronic acid.
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Application Notes and Protocols for Reactions Involving 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Benzotriazole Scaffold
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The benzotriazole core is a prevalent motif in a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, and antiviral properties.[1][2] The strategic placement of bromine and fluorine atoms on the benzene ring of this particular derivative opens up a diverse range of chemical transformations, making it a valuable building block for the synthesis of novel compounds. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can potentially undergo nucleophilic aromatic substitution, offering orthogonal reactivity for the synthesis of complex molecules.
This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, with a focus on scientifically sound protocols and the underlying principles governing these transformations.
Physicochemical Properties and Safety Considerations
While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures. It is expected to be a solid at room temperature.
Safety Precautions for Handling Halogenated Benzotriazoles:
Working with halogenated aromatic compounds requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[3][4]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5][6]
-
Handling: Avoid generating dust. Use appropriate tools for transfer and weighing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]
-
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the benzotriazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an aryl halide and an organoboron compound.[8] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-6-fluoro-1-methyl-1,2,3-benzotriazole.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O | 85 | 75-85 |
*Yields are estimates based on similar reactions with bromo-substituted heterocycles and are for illustrative purposes. Actual yields may vary.[9][10]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[1][11] This reaction is instrumental in medicinal chemistry for the introduction of nitrogen-containing functional groups.
Reaction Principle: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[11]
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk tube or glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene and stir for 5 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the catalyst solution to the flask containing the benzotriazole and base.
-
Add morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 2: Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the 6-position, activated by the electron-withdrawing nature of the benzotriazole ring system, can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[12][13] This provides an alternative strategy for functionalization.
Reaction Principle: SₙAr reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12] The leaving group then departs, restoring the aromaticity of the ring. The rate of reaction is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.[13]
Mechanism Diagram:
Caption: General mechanism for the SₙAr reaction.
Detailed Protocol: SₙAr Reaction of this compound with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (2.0 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 5-bromo-6-methoxy-1-methyl-1,2,3-benzotriazole.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of diverse molecular architectures. The orthogonal reactivity of the bromine and fluorine substituents allows for sequential functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this versatile scaffold in their drug discovery and development endeavors. As with any chemical reaction, optimization of the conditions for specific substrates is crucial for achieving the desired outcomes.
References
- Brogden, R. N., et al. (1982). Cefoperazone: A Review of its In-vitro Antimicrobial Activity, Pharmacokinetic Properties and Therapeutic Efficacy. Drugs, 22(6), 423-460.
- Patel, R. V., et al. (2014). Synthesis and biological evaluation of some novel benzimidazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3315-3319.
- El-Sayed, M. A. A., et al. (2017). Synthesis, biological evaluation and molecular docking of new benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(1), 265-276.
- Bräse, S., et al. (2007). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1H-Benzotriazoles.
- Wang, X., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
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Zora.uzh.ch. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Molecules. (2017). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
The Journal of Organic Chemistry. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
ScienceDirect. (n.d.). 1,2,3-Triazoles. [Link]
- Briguglio, I., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 816-834.
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]
-
Journal of the American Chemical Society. (2014). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. [Link]
-
PubChem. (n.d.). 7-Bromo-5-fluoro-1-methyl-benzotriazole. [Link]
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Application Notes and Protocols for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and compromising the integrity and lifespan of metallic materials. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate these effects. Among the various classes of organic inhibitors, benzotriazole (BTA) and its derivatives are well-established for their exceptional performance, particularly in protecting copper and its alloys.[1][2][3][4] These compounds function by adsorbing onto the metal surface to form a robust, protective film that acts as a barrier to corrosive agents.[3][5] The efficiency of these inhibitors can be significantly influenced by the presence of various functional groups on the benzotriazole ring system.
This guide provides detailed application notes and protocols for the evaluation of a specific, functionalized benzotriazole derivative, 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole , as a potential corrosion inhibitor. While extensive research exists for the parent benzotriazole molecule, this document provides a comprehensive framework for researchers to systematically investigate the efficacy of this halogenated and methylated analogue. The protocols outlined herein are based on established electrochemical and surface analysis techniques widely accepted in the field of corrosion science.
Molecular Profile: this compound
| Property | Value | Source |
| CAS Number | 1330750-48-5 | [6], [] |
| Molecular Formula | C7H5BrFN3 | [8] |
| Molecular Weight | 230.04 g/mol | N/A |
| Structure | ![]() | N/A |
The introduction of bromo, fluoro, and methyl groups to the benzotriazole core is anticipated to modulate its electronic and adsorptive properties, potentially enhancing its corrosion inhibition efficiency. The electron-withdrawing nature of the halogen atoms can influence the electron density of the triazole ring, affecting its interaction with the metal surface. The methyl group, on the other hand, may enhance its hydrophobicity and surface coverage.
Mechanism of Action: The Benzotriazole Paradigm
The corrosion inhibition by benzotriazole derivatives is primarily attributed to their ability to form a stable, passive film on the metal surface.[1][3][4] This process involves the adsorption of the inhibitor molecules onto the metal, a phenomenon that can be described by several isotherm models, with the Langmuir adsorption isotherm often being applicable.[5][9] The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal ions, leading to the formation of a polymeric complex that acts as a physical barrier, impeding both anodic and cathodic reactions of the corrosion process.[2][3]
Experimental Protocols
The following protocols provide a systematic approach to evaluate the corrosion inhibition performance of this compound.
Protocol 1: Electrochemical Evaluation of Inhibition Efficiency
Electrochemical methods offer rapid and sensitive means to assess the effectiveness of a corrosion inhibitor.[10][11][12][13] Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two of the most powerful and commonly employed techniques.[10][11][12][14][15]
Objective: To determine the inhibition efficiency of this compound and to elucidate its mode of action (anodic, cathodic, or mixed-type).
Materials:
-
Working Electrode (WE): Metal coupon of interest (e.g., copper, mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
Corrosive Medium: e.g., 3.5% NaCl solution, 0.1 M HCl
-
This compound
-
Potentiostat/Galvanostat with EIS capability
Procedure:
1. Solution Preparation: a. Prepare the desired corrosive medium. b. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and then dilute it into the corrosive medium to achieve a range of concentrations (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm).
2. Electrochemical Cell Setup: a. Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and a suitable organic solvent, and dry. b. Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (with and without the inhibitor).
3. Potentiodynamic Polarization: [16][17][18][19] a. Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes). b. Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s). c. Plot the resulting potential vs. log(current density) to obtain Tafel plots.
4. Electrochemical Impedance Spectroscopy (EIS): [10][11][12][15] a. At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). b. Record the impedance data and present it as Nyquist and Bode plots.
Data Analysis:
-
Potentiodynamic Polarization: From the Tafel plots, determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100 A significant shift in Ecorr in the presence of the inhibitor will indicate whether it is an anodic, cathodic, or mixed-type inhibitor.[18][19]
-
EIS: The Nyquist plot for an uninhibited system typically shows a single semicircle. In the presence of an effective inhibitor, the diameter of this semicircle should increase, indicating an increase in the charge transfer resistance (Rct). The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100 The Bode plot will provide information about the capacitance of the protective film.
Workflow for Electrochemical Evaluation
Caption: Workflow for the electrochemical evaluation of a corrosion inhibitor.
Protocol 2: Surface Analysis of the Inhibitor Film
Surface analysis techniques are essential for visualizing the protective film formed by the inhibitor and for understanding its chemical composition.[14][20][21][22]
Objective: To characterize the morphology and composition of the protective film formed by this compound on the metal surface.
Materials:
-
Metal coupons
-
Corrosive medium (with and without inhibitor)
-
Scanning Electron Microscope (SEM)
-
Atomic Force Microscope (AFM)
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
1. Sample Preparation: a. Immerse pre-polished metal coupons in the corrosive medium with and without the optimal concentration of the inhibitor (determined from electrochemical studies) for a specified period (e.g., 24 hours). b. Gently rinse the coupons with deionized water and a suitable solvent, then dry them carefully.
2. Scanning Electron Microscopy (SEM): a. Mount the prepared samples on SEM stubs. b. Obtain high-resolution images of the surface morphology to compare the extent of corrosion in the absence and presence of the inhibitor.
3. Atomic Force Microscopy (AFM): [23] a. Analyze the surface topography of the samples to quantify surface roughness. A smoother surface in the presence of the inhibitor indicates effective protection.
4. X-ray Photoelectron Spectroscopy (XPS): [20][21][22] a. Analyze the elemental composition of the surface film. b. High-resolution spectra of key elements (e.g., C, N, Br, F, and the metal substrate) can provide insights into the chemical bonding and composition of the adsorbed inhibitor layer.
Data Analysis:
-
SEM: Compare the micrographs of the protected and unprotected surfaces to visually assess the reduction in corrosion damage.
-
AFM: Quantify the reduction in surface roughness in the presence of the inhibitor.
-
XPS: Identify the elements present in the surface film and their chemical states to confirm the adsorption of this compound and to understand its interaction with the metal surface.
Workflow for Surface Analysis
Caption: Workflow for the surface analysis of an inhibitor film.
Protocol 3: Quantum Chemical Calculations
Computational chemistry provides a theoretical framework to correlate the molecular properties of an inhibitor with its performance.[24][25][26][27] Density Functional Theory (DFT) is a powerful tool for this purpose.[24][25]
Objective: To theoretically predict the inhibition potential of this compound and to identify the active sites for adsorption.
Methodology:
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
Calculated Parameters:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values often correlate with better inhibition efficiency.[24][27][28]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition.[24][27]
-
Dipole Moment (μ): Influences the adsorption process.
-
Mulliken Charges: Indicate the charge distribution on the atoms, helping to identify the likely sites of interaction with the metal surface.[26]
-
Fukui Functions: Identify the most electrophilic and nucleophilic sites in the molecule.[24]
Data Analysis:
Correlate the calculated quantum chemical parameters with the experimentally determined inhibition efficiencies. For instance, a higher EHOMO and lower ΔE for this compound compared to the parent benzotriazole would theoretically suggest a potentially higher inhibition efficiency.
Expected Outcomes and Interpretation
Based on the known properties of benzotriazole derivatives, it is hypothesized that this compound will exhibit significant corrosion inhibition properties. The electrochemical studies are expected to show a decrease in corrosion current density and an increase in charge transfer resistance with increasing inhibitor concentration. Surface analysis should reveal a smoother, protected surface in the presence of the inhibitor. Quantum chemical calculations are anticipated to provide a theoretical basis for the observed experimental results, linking the molecular structure to its inhibitory function.
Conclusion
This document provides a comprehensive set of protocols for the systematic evaluation of this compound as a novel corrosion inhibitor. By following these detailed experimental and theoretical procedures, researchers can thoroughly characterize its performance, elucidate its mechanism of action, and contribute valuable data to the field of corrosion science. The integration of electrochemical, surface analytical, and computational methods will ensure a robust and well-rounded assessment of this promising compound.
References
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Review on Benzotriazole As Anti-corrosive Agents. (n.d.). Jetir.org. Retrieved from [Link]
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- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). Manila Journal of Science, 10, 45-56.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). IntechOpen.
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- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports, 12(1), 15286.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022).
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research, 11(2), 261-274.
- Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole. (2015). Physical Chemistry Chemical Physics, 17(19), 12658-12668.
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2010). International Journal of Electrochemical Science, 5, 112-124.
- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (2020). IntechOpen.
- Application Note & Protocol: Evaluating the Corrosion Inhibition Performance of Alox Aqualox 232 Using Potentiodynamic Polar. (2025). BenchChem.
-
Benzotriazole-An effective corrosion inhibitor for copper alloys. (n.d.). Copper Development Association. Retrieved from [Link]
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings, 1482, 493.
- Study Of Benzotriazoles Compounds On The Corrosion Inhibition Mechanism Of Typical Metal Alloys. (2018). Globe Thesis.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (2006). Corrosion Science, 48(3), 643-661.
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Coatema. Retrieved from [Link]
-
Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild steel with different concentrations of corrosion inhibitors 8-10, and without the addition of inhibitor in 1.0 M HCl. (n.d.). ResearchGate. Retrieved from [Link]
- Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2024). Langmuir.
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2023). Langmuir.
-
Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of (A) [EMIM] + [EtSO 4 ] − , (B) [EMIM] + [Ac] − , (C) [BMIM] + [SCN] − , (D) [BMIM] + [Ac] − and (E) [BMIM] + [DCA] − . (n.d.). ResearchGate. Retrieved from [Link]
-
Benzotriazole. (n.d.). In Wikipedia. Retrieved from [Link]
- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2010). Journal of Chemical Sciences, 122(5), 721-728.
- Effect of benzotriazole on corrosion inhibition of copper under flow conditions. (2017). Transactions of the SAEST, 52(2), 79-88.
- Adsorption and protecting properties of 1,2,3-benzotriazole on MNZh 5-1 alloy in neutral solutions. (2014). Protection of Metals and Physical Chemistry of Surfaces, 50(4), 488-493.
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- 2. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 3. copper.org [copper.org]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. globethesis.com [globethesis.com]
- 6. 1330750-48-5|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. cecri.res.in [cecri.res.in]
- 10. ijcsi.pro [ijcsi.pro]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. scinet [scinet.dost.gov.ph]
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- 26. mdpi.com [mdpi.com]
- 27. physchemres.org [physchemres.org]
- 28. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Introduction: The Rationale for Screening Benzotriazole Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, metabolism, and cell cycle progression. Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a member of this versatile class of compounds. Its structural features suggest potential interactions with the ATP-binding pocket of kinases, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening assay to identify and characterize the inhibitory potential of this compound and other small molecules against a target kinase. The described methodology is based on a robust and widely adopted fluorescence-based assay format, which offers a balance of sensitivity, cost-effectiveness, and scalability for large-scale screening.[4][5]
Assay Principle: A Fluorescence-Based Kinase Activity Assay
The fundamental principle of this HTS assay is the quantification of ADP, a universal product of kinase-catalyzed phosphorylation reactions.[6] This is achieved through an enzyme-coupled reaction that generates a fluorescent signal directly proportional to the amount of ADP produced. In the absence of an inhibitor, the target kinase will phosphorylate its substrate, leading to the production of ADP and a strong fluorescent signal. Conversely, in the presence of an effective inhibitor like a potential hit from a compound library, the kinase activity will be diminished, resulting in lower ADP production and a correspondingly weaker fluorescent signal.
This method is highly amenable to HTS due to its simplicity, requiring only the mixing of reagents and a final fluorescence reading.[6] This "mix-and-read" format minimizes plate handling steps and is readily automated, making it suitable for screening large compound libraries in 96, 384, or even 1536-well plate formats.[7][8]
Experimental Workflow & Signaling Pathway
The overall experimental workflow for the high-throughput screening of this compound as a potential kinase inhibitor is depicted in the following diagram:
Caption: High-throughput screening workflow for kinase inhibitor discovery.
The core of this workflow is the kinase signaling pathway being interrogated. The assay is designed to monitor the inhibition of this fundamental enzymatic activity:
Caption: Kinase inhibition and fluorescence-based detection pathway.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is a common standard for HTS. All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer. A typical buffer might consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The optimal buffer composition may vary depending on the specific kinase being assayed.
-
Kinase Solution: Dilute the stock solution of the target kinase in assay buffer to a final concentration that yields a robust signal-to-background ratio. This concentration needs to be empirically determined during assay development.
-
Substrate/ATP Solution: Prepare a solution containing both the kinase substrate and ATP in assay buffer. The final concentrations should be at or near the Km values for the respective kinase to ensure sensitivity to competitive inhibitors.
-
Test Compound: this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). From this stock, create a series of dilutions in DMSO for dose-response experiments. For the primary screen, a single concentration (e.g., 10 µM) is typically used.
-
ADP Detection Reagent: Prepare the ADP detection reagent according to the manufacturer's instructions. Several commercial kits are available for this purpose.
2. Assay Procedure:
-
Compound Dispensing: Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the test compound solution (including this compound), positive control (a known inhibitor of the target kinase), and negative control (DMSO) to the appropriate wells of a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the diluted kinase solution to all wells of the assay plate.
-
Initiation of Kinase Reaction: Add 5 µL of the substrate/ATP solution to all wells to start the kinase reaction. The final assay volume is now 10 µL.
-
Incubation: Incubate the assay plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Termination and Detection: Add 10 µL of the ADP detection reagent to all wells to stop the kinase reaction and initiate the signal generation.
-
Signal Readout: Incubate the plate for the time recommended by the detection reagent manufacturer (typically 30-60 minutes) to allow the fluorescent signal to develop and stabilize. Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis and Interpretation
1. Quality Control:
The robustness of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls. The formula for the Z'-factor is:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.
2. Hit Identification:
The activity of each test compound is typically expressed as the percentage of inhibition of the kinase activity, calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
A predefined inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) is used to identify primary "hits".
3. Dose-Response Analysis:
For compounds identified as hits, a dose-response experiment is performed to determine their potency. The compound is tested across a range of concentrations, and the resulting % inhibition values are plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Parameter | Description | Example Value |
| Primary Screen Concentration | The single concentration of this compound used for initial screening. | 10 µM |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| Hit Threshold | The minimum percent inhibition required to classify a compound as a "hit". | > 50% |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. Determined from dose-response curves for confirmed hits. | Compound-dependent |
Conclusion and Future Directions
The protocol outlined in this application note provides a robust framework for the high-throughput screening of this compound and other small molecules as potential kinase inhibitors. A successful screening campaign will identify promising "hit" compounds that can then be subjected to further characterization. This includes secondary and orthogonal assays to confirm the mechanism of action, selectivity profiling against a panel of other kinases to assess off-target effects, and structure-activity relationship (SAR) studies to guide the optimization of hit compounds into potent and selective drug candidates. The versatility of the benzotriazole scaffold suggests that it is a valuable starting point for the discovery of novel therapeutics targeting the kinome.[2][3]
References
-
Deng, H., et al. (2020). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Kovalevskaya, N. V., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]
-
Koyama, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Lanyon-Hogg, T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]
-
Deng, H., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
-
Castera-Ducros, C., et al. (2015). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]
-
Lara, L. M. G., et al. (2022). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. American Chemical Society. [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
-
Verma, R., et al. (2022). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Pharmaceutical Research International. [Link]
-
Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]
-
Wang, Z. L., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]
-
Wang, Z. L., et al. (2014). Recent Development of Benzotriazole-based Medicinal Drugs. ResearchGate. [Link]
-
Verma, R., et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications. [Link]
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights and troubleshooting advice to navigate the common challenges associated with this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved in a two-stage process. First, the benzotriazole core is constructed via diazotization and cyclization of the corresponding o-phenylenediamine. The second stage involves the regioselective N-methylation of the resulting 5-Bromo-6-fluoro-1H-benzotriazole intermediate. Each stage presents unique challenges that can impact yield, purity, and isomer distribution. This guide addresses both stages with detailed protocols and a comprehensive troubleshooting framework.
Caption: Factors influencing N1 vs. N2 regioselectivity in benzotriazole alkylation.
Experimental Protocol (N1-Selective)
-
Setup: To a solution of 5-Bromo-6-fluoro-1H-benzotriazole in a polar aprotic solvent like DMF, add a mild base such as potassium carbonate (K₂CO₃).
-
Addition: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
-
Reaction: Heat the mixture moderately (e.g., 50-70°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the pure this compound.
Data Summary: N-Alkylation Conditions
| Methylating Agent | Base / Catalyst | Solvent | Conditions | Outcome | Reference |
| Alkyl Halides | NaOH or NaOEt | Ethanol | Not specified | N1-Alkylbenzotriazole is the primary product, with minor N2- and di-alkylated products. | [1] |
| Alkyl Halides | SiO₂, K₂CO₃, TBAB | Solvent-Free | Microwave or Thermal | Highly regioselective for N1-alkylation in moderate to high yields. | [2] |
| Alkyl Halides | [Bmim]OH (Ionic Liquid) | Solvent-Free | Room Temp | Convenient and efficient procedure affording the N-alkylated product. | [3] |
| α-Diazoacetates | Fe(III) Porphyrin | Not specified | Not specified | Accelerates N1-alkylation. | [4] |
| α-Diazoacetates | Ir(III) Porphyrin | Not specified | Not specified | Promotes selective N2-alkylation. | [4] |
| Diazoalkanes | B(C₆F₅)₃ | Not specified | Not specified | Metal-free, site-selective N1-alkylation in good to excellent yields. | [5] |
Troubleshooting & FAQs: Stage 2
Q3: I'm getting a significant amount of the N2-isomer. How can I improve the N1:N2 ratio?
-
Causality: The formation of the N2-isomer is often favored under kinetic control (stronger bases, lower temperatures, less polar solvents). The N1-isomer is the thermodynamically more stable product, and its formation is favored by conditions that allow for equilibrium to be reached.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, leading to a "naked" benzotriazole anion that preferentially attacks at the N1 position.
-
Base Selection: Employ a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or hydroxides. This favors thermodynamic control.
-
Temperature: Running the reaction at a slightly elevated temperature (e.g., 50-70°C) can help overcome the kinetic barrier and favor the formation of the more stable N1 product.
-
Solvent-Free Conditions: As noted in the literature, using a solid support like silica with K₂CO₃ under solvent-free conditions can provide high N1-regioselectivity. [2][6] Q4: The reaction is sluggish and does not go to completion. What can I do?
-
-
Causality: Incomplete reaction can be due to insufficient reactivity of the methylating agent, a weak base that isn't fully deprotonating the benzotriazole, or too low a temperature.
-
Solution:
-
Reactivity of Methylating Agent: Dimethyl sulfate is generally more reactive than methyl iodide. Consider switching if the reaction is slow.
-
Increase Temperature: Gradually increase the reaction temperature and monitor by TLC.
-
Phase-Transfer Catalyst: In biphasic systems or with solid bases like K₂CO₃, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction. [2] Q5: How do I separate the N1 and N2 isomers during purification?
-
-
Causality: The N1 and N2 isomers are constitutional isomers and can have very similar polarities, making them difficult to separate.
-
Solution:
-
Column Chromatography: This is the most common method. Use a high-efficiency silica gel and a carefully optimized solvent system (e.g., hexane/ethyl acetate gradient). The isomers often have a small but discernible difference in Rf value.
-
Recrystallization: If a suitable solvent is found, fractional recrystallization may be possible, although it is often less efficient than chromatography for removing small amounts of the undesired isomer.
-
IV. References
-
A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas and Education (IJARIIE). [Link]
-
Benzotriazole: An overview on its versatile biological behavior. PubMed Central (PMC). [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]
-
Review on synthetic study of benzotriazole. GSC Online Press. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services (AWS). [Link]
-
1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
-
Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]
-
Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
Method for purification of benzotriazole derivative. Google Patents.
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ACS Publications. [Link]
-
Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Synthesis and utility of some N-substituted benzotriazoles. UFDC Image Array 2. [Link]
-
Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. [Link]
-
N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. SciSpace. [Link]
-
Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. ResearchGate. [Link]
-
Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. [Link]
-
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. National Institutes of Health (NIH). [Link]
-
Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. ResearchGate. [Link]
-
6-Bromo-N-(2-methyl-2H-benzo[d]t[1][7][8]riazol-5-yl)quinolin-4-amine. MDPI. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]
-
Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Stack Exchange. [Link]
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health (NIH). [Link]
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- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole and how to avoid them
Welcome to the technical support center for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is on anticipating and mitigating potential side reactions to ensure the success of your experiments.
Section 1: Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound. The key features of this molecule are the benzotriazole core, a reactive bromine atom, a less reactive fluorine atom, and a methyl group on one of the triazole nitrogens.
The benzotriazole system is aromatic and generally stable, but the presence of electron-withdrawing halogen substituents can influence its reactivity. The bromine at the 5-position is a good leaving group in various reactions, particularly in palladium-catalyzed cross-couplings. The fluorine at the 6-position is a poorer leaving group in such reactions but can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the handling and use of this compound.
Q1: What are the expected N1 and N2 isomeric impurities in my sample of this compound?
The synthesis of N-alkylated benzotriazoles can often result in a mixture of N1 and N2 isomers.[1][2] The exact ratio of these isomers depends on the synthetic route and the alkylating agent used. While many synthetic methods aim for high regioselectivity, it is not uncommon to find the N2-methyl isomer as an impurity.
Q2: How can I distinguish between the N1 and N2 isomers?
Typically, 1H and 13C NMR spectroscopy can be used to distinguish between the N1 and N2 isomers. The chemical shifts of the methyl group and the aromatic protons will differ between the two isomers due to the different electronic environments. Consultation of spectral databases or comparison with authenticated standards is recommended.
Q3: What is the general stability and recommended storage condition for this compound?
Benzotriazoles are generally stable compounds under normal laboratory conditions.[3] However, to prevent potential degradation, it is recommended to store this compound in a cool, dry, and dark place. Avoid strong oxidizing agents and prolonged exposure to high temperatures, which may cause decomposition.[3]
Q4: In a Suzuki or other palladium-catalyzed cross-coupling reaction, which halogen is expected to react?
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. Therefore, the bromine at the 5-position is expected to be significantly more reactive than the fluorine at the 6-position. This allows for selective functionalization at the 5-position.
Section 3: Troubleshooting Guide for Common Side Reactions
This section provides a detailed guide to identifying and mitigating common side reactions encountered when using this compound.
Issue 1: Incomplete Conversion or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Starting material (this compound) remains after the reaction.
-
The desired coupled product is formed in low yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The palladium catalyst can be sensitive to impurities in the starting materials or solvents. Phosphine ligands can also be oxidized. | Use high-purity reagents and freshly distilled, degassed solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial for the efficiency of the cross-coupling reaction. | Screen a variety of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) to find the optimal one for your specific substrate. |
| Suboptimal Base or Solvent | The base and solvent system can significantly impact the reaction rate and yield. | Experiment with different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents (e.g., dioxane, toluene, DMF) to optimize the reaction conditions. |
| Low Reaction Temperature | Insufficient temperature may lead to slow reaction kinetics. | Gradually increase the reaction temperature while monitoring for potential decomposition of the starting material or product. |
Issue 2: Formation of Homocoupled Byproducts
Symptoms:
-
Detection of a dimeric benzotriazole byproduct in the reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side reaction of the organometallic reagent | The boronic acid (in Suzuki coupling) or other organometallic reagent can undergo homocoupling. | Use a slight excess of the organometallic reagent (e.g., 1.1-1.2 equivalents). Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Catalyst Decomposition | Decomposition of the palladium catalyst can sometimes promote homocoupling reactions. | Use a robust catalyst system and ensure strict anaerobic conditions. |
Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a byproduct where the bromine or fluorine has been replaced by a nucleophile present in the reaction mixture (e.g., hydroxide, alkoxide).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Strong Nucleophiles | The electron-deficient nature of the aromatic ring, enhanced by the triazole and halogen substituents, makes it susceptible to SNAr.[4][5] | Avoid the use of strong, hard nucleophiles if substitution is not desired. If a basic reaction condition is required, use a non-nucleophilic base (e.g., a bulky amine base like DBU or a carbonate base). |
| High Reaction Temperatures | Higher temperatures can promote SNAr reactions. | If possible, conduct the reaction at a lower temperature. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the selective cross-coupling at the 5-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh3)4 to the flask.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Crude this compound
This protocol can be used to remove colored impurities and potentially some isomeric byproducts.
Materials:
-
Crude this compound
-
A suitable solvent for recrystallization (e.g., ethanol, toluene, or a mixture)
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Add a small amount of activated charcoal or acid-treated bentonite (approximately 1-5% by weight of the crude product).
-
Heat the mixture at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the adsorbent.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Visual Diagrams
Caption: Potential reaction pathways for this compound.
References
-
Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]
-
Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. PubMed. [Link]
- Method for purification of benzotriazole derivative.
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry - ACS Publications. [Link]
-
Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters - ACS Publications. [Link]
-
4(or 5)-Methyl-1H-benzotriazole. Lanxess. [Link]
- Purification of benzotriazole.
-
1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
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- 2. tsijournals.com [tsijournals.com]
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- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 7. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Welcome to the technical support guide for the purification of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity.
I. Understanding the Compound and Potential Impurities
This compound is a halogenated and N-methylated benzotriazole derivative.[1][2][3] The purification strategy for this compound must consider impurities arising from its synthesis. The typical synthesis of benzotriazoles involves the diazotization of an o-phenylenediamine derivative.[4][5][6] For N-methylated benzotriazoles, a subsequent N-alkylation step is performed.[5][7]
Potential Impurities:
-
Unreacted Starting Materials: Residual o-phenylenediamine precursors.
-
Isomeric Byproducts: N-2 and N-3 methylated isomers can form during the alkylation step.
-
Dehalogenated Species: Loss of bromine or fluorine under certain reaction conditions.
-
Tarry Byproducts: Dark-colored, often polymeric, impurities are common in diazotization reactions.[8]
-
Residual Solvents and Reagents: Solvents like DMF or reagents like potassium carbonate may persist.[5]
The initial state of the crude product, whether a solid or an oil, will significantly influence the choice of the primary purification technique.[9]
II. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here’s how to troubleshoot:
-
Increase Solvent Volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.[10]
-
Reduce Cooling Rate: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly before moving it to an ice bath.
-
Induce Crystallization:
-
Re-evaluate Solvent System: The chosen solvent may not be ideal. Consider a solvent mixture to fine-tune the solubility.
Q2: I have very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is a common issue and can be addressed by:
-
Minimizing Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[11] Using excess solvent will result in a significant portion of your product remaining in the mother liquor.[10]
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath to maximize precipitation before filtration.[4]
-
Recovering a Second Crop: The filtrate (mother liquor) can be concentrated by evaporation to yield a second, though likely less pure, crop of crystals.[4] This second crop may require another recrystallization.
-
Choosing the Right Solvent: The compound might have significant solubility in the solvent even at low temperatures.[10] Experiment with different solvents or solvent systems where the solubility difference between hot and cold is more pronounced.
Q3: My recrystallized product is still colored. How can I decolorize it?
A3: Colored impurities, often tarry byproducts from the diazotization reaction, can be persistent.[8]
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4][8] Be cautious not to add too much, as it can also adsorb your desired product.[12]
-
Pre-Purification: A preliminary purification step, such as passing a concentrated solution of the crude product through a short plug of silica gel, can remove many colored impurities before recrystallization.[10]
Column Chromatography Troubleshooting
Q4: I'm seeing poor separation of my compound from impurities on the column.
A4: Achieving good separation requires optimizing several parameters:
-
Solvent System Selection: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen various solvent systems and ratios to find one that gives good separation (a significant difference in Rf values) between your product and the impurities.[10]
-
Adjusting Polarity:
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Do not overload the column. The amount of crude material should generally be 1-5% of the mass of the stationary phase.[10] Overloading leads to broad, overlapping bands.
Q5: My compound is not eluting from the column.
A5: This typically indicates that the compound is too strongly adsorbed to the stationary phase.
-
Increase Solvent Polarity: The eluent may not be polar enough to displace your compound from the silica gel. Gradually increase the polarity of the solvent system.[10] For very polar compounds, you may need to switch to a more aggressive solvent system like dichloromethane/methanol.[10]
-
Check for Decomposition: The compound may be unstable on silica gel.[13] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have appeared.[13] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[13]
Q6: How do I choose between normal-phase and reverse-phase chromatography?
A6: The choice depends on the polarity of your compound and the impurities.
-
Normal-Phase (e.g., Silica Gel): Best for separating compounds of low to moderate polarity. Non-polar compounds elute first.
-
Reverse-Phase (e.g., C18): Ideal for purifying polar compounds. Polar compounds will elute first. If your compound is very polar and doesn't move on a silica TLC plate even with highly polar solvents, reverse-phase chromatography is a good alternative.[13]
Liquid-Liquid Extraction Troubleshooting
Q7: An emulsion has formed during my liquid-liquid extraction. How can I break it?
A7: Emulsions are common when dealing with complex mixtures. Here are some techniques to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for a period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can be effective.
III. Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is suitable for solid crude products with moderate polarity.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is a versatile technique for purifying both solid and oily crude products.
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for benzotriazoles is a hexane/ethyl acetate mixture.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[13]
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Technique | Solvent System (Starting Ratios) | Rationale |
| Recrystallization | Ethanol/Water, Isopropanol/Water[14] | Good for moderately polar solids. The water acts as an anti-solvent. |
| Toluene or Benzene[4] | Suitable for less polar benzotriazole derivatives. | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1)[7] | A versatile system for compounds of varying polarity. |
| Dichloromethane/Methanol (e.g., 99:1 to 9:1) | For more polar compounds that do not elute with hexane/ethyl acetate. |
V. Visualization of Workflows
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting flowchart for recrystallization.
VI. References
-
EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents. Available at:
-
JP2007224014A - Method for purification of benzotriazole derivative - Google Patents. Available at:
-
To prepare benzotriazole from o-phenylenediamine. - CUTM Courseware. Available at: [Link]
-
Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents - Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples - PubMed. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed. Available at: [Link]
-
US3334054A - Purification of benzotriazole - Google Patents. Available at:
-
Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. Available at: [Link]
-
1,2,3-benzotriazole - Organic Syntheses Procedure. Available at: [Link]
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- 3. 1365271-72-2|5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole|BLD Pharm [bldpharm.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. iisj.in [iisj.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 9. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
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- 13. Purification [chem.rochester.edu]
- 14. EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
The synthesis of this highly functionalized benzotriazole is typically a two-step process: first, the formation of the benzotriazole ring via diazotization and cyclization, followed by a regioselective N-methylation. Each step presents unique challenges that can significantly impact the yield and purity of the final product.
Overall Synthetic Workflow
The general pathway involves the conversion of a substituted o-phenylenediamine to the corresponding benzotriazole, which is then methylated.
Caption: Overall synthetic pathway for this compound.
Part 1: Troubleshooting the Benzotriazole Formation (Cyclization)
The initial and foundational step is the conversion of 4-Bromo-5-fluoro-1,2-phenylenediamine to 5-Bromo-6-fluoro-1H-benzotriazole. The classic method involves using nitrous acid, generated in situ from sodium nitrite and an acid like acetic acid.[1][2][3]
Q1: My yield for the cyclization step is consistently low. What are the primary factors to investigate?
Low yield in this step is a frequent issue and can almost always be traced back to the sensitive nature of the diazonium salt intermediate.
A: The key is rigorous control over reaction parameters. Here’s a breakdown of the most common culprits:
-
Temperature Instability: This is the most critical factor. The diazotization of an amino group is highly exothermic.[1][4] While general procedures for unsubstituted o-phenylenediamine suggest cooling to 15°C before nitrite addition, which then warms to ~85°C, the electron-withdrawing effects of bromine and fluorine on your substrate can alter the stability of the diazonium intermediate.
-
The "Why": If the temperature rises uncontrollably, the diazonium salt can decompose prematurely, leading to phenols and tarry polymerization byproducts. If the temperature is too low, the rate of the desired intramolecular cyclization may be too slow, allowing for competing side reactions.
-
Solution: Begin by cooling the solution of your diamine in acetic acid to 0-5°C in an ice-water bath. Add the sodium nitrite solution dropwise, carefully monitoring the internal temperature to keep it below 10°C. After the addition is complete, allow the reaction to warm slowly to room temperature to ensure cyclization completes.
-
-
Incorrect Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly creates localized high concentrations of nitrous acid.
-
The "Why": This can lead to side reactions, including the potential for N-nitrosation at the second amino group or the formation of diazoamino compounds, which reduces the amount of substrate available for productive cyclization.
-
Solution: Use an addition funnel for a slow, controlled, dropwise addition of the sodium nitrite solution to the vortex of a vigorously stirred reaction mixture.
-
-
Purity of Starting Material: Impurities in the 4-Bromo-5-fluoro-1,2-phenylenediamine will invariably lead to lower yields and purification difficulties.
-
The "Why": The starting diamine is susceptible to air oxidation, often indicated by a darkening in color. Oxidized impurities can consume the nitrite reagent and generate colored byproducts.
-
Solution: Ensure your diamine is pure. If it is discolored (e.g., dark brown or purple), consider recrystallizing it or purifying it by column chromatography before use.
-
Q2: My reaction mixture turns very dark, and I isolate a tar-like substance instead of a clean solid. What's causing this?
A: This is a classic sign of diazonium salt decomposition and other side reactions. As mentioned above, this is strongly linked to poor temperature control. However, the acidity of the medium also plays a crucial role.
-
The "Why": The reaction requires an acidic medium to generate the active nitrosating agent (N₂O₃) from sodium nitrite. If the medium is not sufficiently acidic, the reaction will be sluggish. If it is excessively acidic, it can accelerate the decomposition of the sensitive diazonium salt.
-
Solution: Glacial acetic acid is the standard solvent and acid catalyst for this reaction.[1][3] Ensure you are using the correct grade and volume as specified in established protocols for benzotriazole synthesis. Do not substitute with strong mineral acids unless a specific protocol calls for it, as this can exacerbate decomposition.
| Parameter | Recommendation | Rationale |
| Initial Temperature | 0–5 °C | Minimizes diazonium salt decomposition during its formation. |
| NaNO₂ Addition | Slow, dropwise | Prevents localized excess of nitrous acid and side reactions. |
| Post-Addition Temp. | Allow to warm to RT slowly | Ensures the intramolecular cyclization reaction goes to completion. |
| Stirring | Vigorous | Ensures efficient mixing and heat dissipation. |
Part 2: Troubleshooting the N-Methylation
This step is where the primary challenge of regioselectivity arises. The methylation of 5-Bromo-6-fluoro-1H-benzotriazole can produce both the desired N1-methyl isomer and the undesired N2-methyl isomer. Achieving a high N1:N2 ratio is critical for yield and purity.
Caption: Competing N1 vs. N2 methylation pathways.
Q1: I'm getting a mixture of N1 and N2 methylated products that is difficult to separate. How can I improve the selectivity for the N1 isomer?
A: This is the central challenge of this step. The N1 isomer is generally the thermodynamically more stable product due to its fully aromatic nature, while the N2 isomer is often the kinetically favored product.[5] Your strategy should focus on creating conditions that favor thermodynamic control and exploit the electronic differences between the nitrogens.
-
Solvent Choice is Paramount: The polarity of the solvent has a significant influence on the site of alkylation.
-
The "Why": Polar aprotic solvents (like DMF or DMSO) solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" benzotriazolide anion. This favors attack at the more sterically accessible and electron-rich N1 position. In contrast, non-polar solvents can lead to ion-pairing, where the cation associates with the N1/N3 positions, potentially directing the methylating agent towards the N2 position.
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
-
Catalytic Approaches: Recent literature highlights methods for achieving high regioselectivity.
-
The "Why": Lewis acids can coordinate to the benzotriazole nitrogen atoms, sterically and electronically directing the incoming electrophile.
-
Solution: Consider using a catalytic amount (e.g., 10 mol%) of Tris(pentafluorophenyl)borane, B(C₆F₅)₃. This has been shown to be highly effective for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, and the principle can be extended to other methylating agents.[6]
-
-
Choice of Methylating Agent and Base:
-
The "Why": A less reactive methylating agent (like dimethyl sulfate) paired with a mild base (like K₂CO₃) at a slightly elevated temperature can favor the formation of the thermodynamic N1 product. Highly reactive systems (e.g., methyl iodide with NaH at low temperature) may favor the kinetic N2 product.
-
Solution: A reliable starting point is using dimethyl sulfate or methyl tosylate with potassium carbonate in DMF at room temperature or with gentle heating (e.g., 40-50°C).
-
Q2: My methylation reaction is sluggish or incomplete. What adjustments should I make?
A: If you are not seeing full conversion of your starting material, consider the following:
-
Base Strength & Stoichiometry: Ensure your base is strong enough and present in at least stoichiometric amounts (1.1-1.5 equivalents is common) to fully deprotonate the benzotriazole. The pKa of benzotriazole is around 8.2, so bases like potassium carbonate (K₂CO₃) are generally sufficient.
-
Moisture: The reaction should be run under anhydrous conditions. Water can consume the base and react with the methylating agent. Use dry solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If it stalls, gentle heating (as mentioned above) can often drive it to completion.
Part 3: Purification Strategies
Q1: How can I effectively separate the N1 and N2 isomers if my reaction still produces a mixture?
A: Separation can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: This is the most effective method. The N1 isomer is typically slightly more polar than the N2 isomer. Use a high-resolution silica gel and a shallow solvent gradient. Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Recrystallization: This can be effective if one isomer is significantly more abundant. Experiment with a range of solvent systems. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane) is a good starting point.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this synthesis?
-
Diazonium salt intermediates can be explosive when isolated and dry. The in situ generation and consumption described here is much safer but requires strict temperature control.
-
Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
How do I confirm the regiochemistry of my final product?
-
¹H and ¹³C NMR are essential. The most definitive method is 2D NMR. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation from the N-methyl protons to the C3a and C7a carbons of the benzotriazole ring for the N1 isomer, but not for the N2 isomer.
-
-
What should the final product look like?
-
Pure this compound is typically a white to off-white crystalline solid. Any significant coloration may indicate the presence of impurities.
-
References
- Centurion University of Technology and Management. (n.d.). To prepare benzotriazole from o-phenylenediamine. CUTM Courseware.
- International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
- University of Florida Digital Collections. (n.d.). Synthesis and utility of some N-substituted benzotriazoles. UFDC.
- GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
- Break, L. M. (2015). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides.
- PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information.
- ResearchGate. (2000). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium.
- Google Patents. (2007). Method for purification of benzotriazole derivative.
- PMC. (n.d.). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. National Center for Biotechnology Information.
-
ACS Publications. (2021). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
- Google Patents. (1997). Process for the preparation of fluoro compounds from the corresponding amines.
- Google Patents. (2007). Method for producing 5-methyl benzotriazole.
- Scholars Research Library. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research.
-
Wiley Online Library. (2020). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal. Retrieved from [Link]
- PMC. (n.d.). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications.
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- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijariie.com [ijariie.com]
- 5. The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Common challenges in handling 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Introduction
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a specialized heterocyclic compound primarily utilized as a synthetic building block in medicinal chemistry and materials science. Its unique trifunctional nature—a reactive bromide for cross-coupling, a nucleophilic benzotriazole ring, and a fluorine atom for modulating electronic properties—presents distinct challenges and opportunities. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during its handling and application. The advice herein is grounded in established principles of heterocyclic and organometallic chemistry, extrapolated to address the specific structural attributes of this molecule.
Part 1: Frequently Asked Questions (FAQs) - Safety & Handling
Q1: What are the primary safety concerns when handling this compound?
A1: The primary concern stems from the benzotriazole core. Benzotriazoles, particularly when unsubstituted at the N1 position, can be energetic materials with explosive potential, especially upon heating or grinding when dry. While N1-methylation, as in this compound, generally increases stability by preventing the formation of the N-nitroso species, caution is still warranted.
-
Thermal Stability: Avoid excessive heating unless under controlled reaction conditions. Perform a thermal hazard analysis (e.g., DSC/TGA) if large quantities are to be heated.
-
Mechanical Shock: While less sensitive than azides, avoid grinding or subjecting the dry powder to high impact.
-
Standard Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q2: How should I properly store this reagent?
A2: Store this compound in a cool, dry, and dark place. It should be kept away from strong oxidizing agents and strong acids. The container should be tightly sealed to prevent moisture absorption, which could potentially interfere with moisture-sensitive downstream reactions like palladium-catalyzed cross-couplings.
Q3: I'm having trouble dissolving the reagent. What solvents are recommended?
A3: Due to its relatively nonpolar, rigid heterocyclic structure, solubility can be a challenge.
-
High Solubility: Generally soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO, NMP).
-
Moderate to Low Solubility: Sparingly soluble in alcohols (methanol, ethanol) and hydrocarbons (hexanes, toluene), especially at room temperature.
-
Troubleshooting Tip: If solubility is an issue for a reaction, gentle warming can be effective. For reactions like Suzuki or Buchwald-Hartwig couplings, using a higher-boiling point solvent such as dioxane or toluene at elevated temperatures is standard practice and aids solubility.
Part 2: Troubleshooting Guide for Synthetic Applications
This section addresses common problems encountered when using this compound as a substrate in cross-coupling reactions, a primary application for this type of halogenated heterocycle.
Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
You are attempting to couple an arylboronic acid with the bromide position of the benzotriazole but observe low yield or only starting material after the reaction.
Navigating the Stability of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole in Solution: A Technical Guide
Welcome to the technical support center for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in various experimental settings. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your research.
Introduction: The Benzotriazole Scaffold and the Impact of Substitution
The 1,2,3-benzotriazole core is a robust heterocyclic scaffold known for its general stability towards a range of conditions, including acidic and alkaline environments, as well as oxidative and reductive processes.[1] However, the introduction of substituents onto the benzene ring can significantly modulate the physicochemical properties of the molecule, including its stability in solution. In the case of this compound, the presence of electron-withdrawing halogen atoms (bromine and fluorine) and an electron-donating methyl group on the triazole nitrogen introduces a unique electronic and steric profile that warrants careful consideration during experimental design.
This guide will address common questions and concerns regarding the handling, storage, and use of this compound in solution, providing both theoretical understanding and practical, actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Solution Preparation and Handling
Q1: What are the recommended solvents for dissolving this compound? I'm observing incomplete dissolution or precipitation over time.
A1: Due to the halogenated and methylated nature of the compound, it is expected to have good solubility in a range of common organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are excellent primary choices for creating stock solutions. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
-
Troubleshooting Poor Solubility or Precipitation:
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the solid material.
-
Warming: Mild warming (e.g., to 37°C) can increase solubility. However, be mindful of potential thermal degradation, as discussed in a later section.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as water content can sometimes lead to the precipitation of less soluble hydrates.
-
Concentration Limits: Determine the solubility limit in your chosen solvent system to avoid preparing supersaturated solutions that are prone to precipitation.
-
Q2: I've noticed a slight color change in my stock solution of this compound in DMSO after a few days of storage. Is this a sign of degradation?
A2: A slight color change, often a faint yellowing, can be an early indicator of minor degradation, although it may not always signify a substantial loss of compound integrity.
-
Potential Cause: While benzotriazoles are generally stable, prolonged exposure to light and ambient air can initiate oxidative or photolytic degradation pathways, particularly in solution. The presence of halogens can sometimes increase photosensitivity.
-
Recommended Action:
-
Protect from Light: Always store stock solutions in amber vials or wrapped in aluminum foil to minimize light exposure.
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purity Check: If the color change is significant, or if you observe unexpected experimental results, it is advisable to re-analyze the solution's purity using HPLC or LC-MS.
-
Stability Under Different Experimental Conditions
Q3: How stable is this compound across a range of pH values? My experiments involve both acidic and basic buffers.
A3: The benzotriazole ring system is known for its remarkable stability in both acidic and alkaline conditions.[1] However, the halogen substituents on your specific compound may influence its behavior under extreme pH.
-
General Stability: The compound is expected to be stable in a pH range of approximately 3 to 10 for typical experimental durations.
-
Potential for Hydrolysis under Extreme Conditions: While unlikely under standard laboratory conditions, prolonged exposure to highly acidic (pH < 2) or highly basic (pH > 12) conditions, especially at elevated temperatures, could potentially lead to hydrolysis. This might involve the displacement of the halogen substituents, though this is generally a slow process for aryl halides.
-
Best Practice: Whenever possible, prepare fresh dilutions of your stock solution in your desired buffer immediately before use. For longer-term experiments, it is recommended to perform a preliminary stability study in your specific buffer system.
Q4: I am running a high-temperature assay. What is the thermal stability of this compound in solution?
-
Expected Stability: The compound should be stable for short-term incubations (a few hours) at temperatures up to 50-60°C in a suitable solvent.
-
Caution at Higher Temperatures: As with many organic molecules, prolonged exposure to high temperatures (>80-100°C) can lead to thermal decomposition. The presence of bromo and fluoro substituents is generally associated with increased thermal stability in related compounds.
-
Experimental Verification: If your assay requires prolonged incubation at elevated temperatures, a preliminary stability test is highly recommended. This can be done by incubating the compound under the assay conditions for the required duration and then analyzing its integrity by HPLC.
Experimental Protocols for Stability Assessment
To provide a framework for your own stability investigations, we have outlined a general protocol for assessing the stability of this compound in a solution of interest.
Protocol 1: HPLC-Based Stability Assay
This protocol is designed to quantify the amount of intact this compound over time under specific conditions (e.g., solvent, pH, temperature, light exposure).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or your experimental buffer)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Incubator/water bath
-
Light source (for photostability testing)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare Test Samples: Dilute the stock solution to your final experimental concentration in the solvent or buffer system you wish to test.
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared test sample into the HPLC system to obtain the initial peak area of the intact compound.
-
Incubation: Store the remaining test samples under the desired conditions:
-
Thermal Stability: Place vials in an incubator at the desired temperature.
-
Photostability: Expose vials to a controlled light source, alongside a dark control (vial wrapped in foil).
-
pH Stability: Use buffers of varying pH for your test samples.
-
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test condition and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the T=0 sample. A decrease in the peak area of the parent compound may indicate degradation. Look for the appearance of new peaks, which could be degradation products.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent/Buffer | DMSO | pH 4.0 Buffer | pH 9.0 Buffer |
| Temperature | 25°C | 37°C | 50°C |
| Light Exposure | Dark | Ambient Light | UV Light |
| Time Points (hours) | 0, 1, 2, 4, 8, 24, 48 | 0, 1, 2, 4, 8, 24, 48 | 0, 1, 2, 4, 8, 24, 48 |
Table 1: Example Experimental Design for Stability Testing.
Visualizing Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
While specific degradation products for this compound are not documented in the literature, we can hypothesize potential pathways based on the chemistry of related compounds.
-
Photodehalogenation: Exposure to UV light could potentially lead to the cleavage of the C-Br or C-F bond, resulting in the formation of the corresponding des-bromo or des-fluoro derivatives.
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Oxidation: Oxidative processes, particularly if the solution is not stored under an inert atmosphere, could lead to the formation of N-oxides or hydroxylated species on the benzene ring.
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Hydrolysis of Halogens: Under harsh pH and temperature conditions, nucleophilic substitution of the bromo or fluoro groups by hydroxide could occur, although this is generally less favorable on an aromatic ring.
Caption: Potential degradation pathways for this compound.
Summary of Recommendations
| Recommendation | Rationale |
| Solvent Choice | Use high-purity DMSO, DMF, or THF for stock solutions. |
| Storage | Store solutions protected from light at -20°C for long-term storage. For short-term, 4°C is acceptable. |
| Handling | Prepare fresh dilutions in aqueous buffers before use. Avoid prolonged exposure to ambient light and air. |
| pH Considerations | Stable in the pH range of 3-10. Avoid prolonged exposure to extreme pH. |
| Temperature | Stable for short durations at elevated temperatures (up to 50-60°C). Avoid boiling or autoclaving. |
| Stability Verification | When in doubt, or for critical long-term experiments, perform a stability study using HPLC or LC-MS. |
Table 2: Summary of Best Practices for Handling this compound in Solution.
We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.
References
-
ICH Harmonised Tripartite Guideline. Q1A (R2): Stability Testing of New Drug Substances and Products. 2003. [Link]
-
PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]
-
Wu, X., Chou, N., Lu, D., & Davis, L. C. Benzotriazoles: Toxicity and Degradation. Kansas State University. [Link]
Sources
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole reaction scale-up considerations
Technical Support Center: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Introduction
This guide provides in-depth technical support for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of this compound. This valuable heterocyclic scaffold is integral to various research and development programs, particularly in medicinal chemistry.[1] Scaling the synthesis of substituted benzotriazoles from the bench to pilot or manufacturing scale introduces significant challenges related to safety, process control, impurity profiling, and product isolation.
This document moves beyond a simple recitation of steps to offer a troubleshooting framework grounded in chemical principles and process safety. As your Senior Application Scientist, my goal is to equip you with the expertise to anticipate and resolve common scale-up issues, ensuring a safe, robust, and reproducible process.
Section 1: Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical pathway begins with a substituted o-phenylenediamine, followed by diazotization/cyclization and subsequent N-alkylation. Understanding this pathway is the first step in identifying critical control points for scale-up.
Caption: Proposed synthetic workflow for the target molecule.
Note: An alternative route involves forming the 5-Bromo-6-fluoro-1H-benzotriazole core first, followed by methylation. This alternative presents challenges in controlling regioselectivity (N1 vs. N2 methylation), which will be addressed in the troubleshooting section.
Section 2: Frequently Asked Questions (FAQs) - Core Process & Safety
This section addresses high-level questions regarding the fundamental safety and control parameters essential for successful scale-up.
Q1: What are the primary safety hazards associated with this synthesis, and how do they change with scale?
A1: The most significant hazard is the diazotization step, which forms an unstable diazonium salt intermediate.[2][3] On a small scale, minor temperature fluctuations might be manageable, but on a larger scale, the risk of a thermal runaway is magnified due to the reduced surface-area-to-volume ratio, which severely limits heat dissipation.[4]
-
Thermal Runaway: The diazotization reaction is highly exothermic. Inadequate cooling can lead to an uncontrolled temperature spike, causing rapid decomposition of the diazonium intermediate and evolution of nitrogen gas. This can lead to a catastrophic pressure increase and vessel failure.[4]
-
Azide Chemistry Hazards: Although this specific synthesis uses sodium nitrite, the underlying principles are related to azide chemistry in terms of generating potentially unstable, high-energy intermediates. Safe practices for handling azides are highly relevant.[5][6][7]
-
Thermal Stability of Benzotriazoles: While many benzotriazoles are thermally stable, some derivatives, particularly those with high nitrogen content or energetic functional groups (like nitro groups), can decompose exothermically at elevated temperatures.[8][9] It is crucial to determine the decomposition onset temperature of the final product and key intermediates using techniques like Differential Scanning Calorimetry (DSC) before attempting large-scale distillation or drying at high temperatures.[4]
Q2: Why is precise temperature control during the diazotization/cyclization step so critical?
A2: Precise temperature control is paramount for three reasons:
-
Safety: As discussed, diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature (typically 0–5 °C) is essential to prevent explosive decomposition. A safety margin of at least 100 °C between the operating temperature and the thermal runaway onset temperature is a standard industry practice.[4]
-
Selectivity: Side reactions, such as the formation of phenolic impurities through reaction with water, are accelerated at higher temperatures. This leads to a more complex impurity profile and lower yield of the desired benzotriazole.
-
Reaction Rate: The rate of diazotization must be controlled to match the cooling capacity of the reactor. Adding the sodium nitrite solution too quickly will generate heat faster than it can be removed, leading to a dangerous temperature excursion.[10]
Q3: How should I approach solvent selection for scale-up?
A3: Solvent selection should balance reaction performance with safety, environmental, and operational considerations.
-
Reaction Chemistry: For the diazotization, an aqueous acidic medium (like acetic acid or hydrochloric acid) is standard.[10][11]
-
Work-up: The solvent must facilitate easy product isolation. Ideally, the product should crystallize directly from the reaction mixture upon cooling or pH adjustment, or be easily extracted into an immiscible organic solvent.
-
Safety & Handling: Avoid solvents with very low flash points or those known to have dangerous incompatibilities with reagents (e.g., N-bromosuccinimide in DMF can be hazardous).[12]
-
Purification: The solvent system for final crystallization should be chosen to effectively reject key impurities, particularly any N2-methyl isomer. A binary solvent system often provides the flexibility needed to control solubility and crystal growth.
Section 3: Troubleshooting Guide
This section provides solutions to specific experimental issues encountered during scale-up.
Q: My diazotization/cyclization reaction yield is low and inconsistent upon scale-up. What are the likely causes?
A: Low and variable yields in this step often point to issues with reaction control that are exacerbated at scale.
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Inefficient Cooling / Localized Hotspots | Causality: Poor mixing and reduced heat transfer at scale can create localized areas where the temperature exceeds the optimal 0-5 °C range, leading to decomposition of the diazonium intermediate. Solution: Ensure your reactor is equipped with an appropriately sized cooling jacket and a high-efficiency agitation system. Monitor the internal temperature at multiple points if possible. The most critical action is to control the addition rate of the sodium nitrite solution; it should be slow enough that the cooling system can easily maintain the set temperature. |
| 2. Incorrect pH | Causality: The stability of the diazonium salt is pH-dependent. The reaction must be kept sufficiently acidic to prevent premature decomposition or coupling side reactions.[2] Solution: Ensure an excess of acid is present before beginning the nitrite addition. Monitor the pH of the reaction mixture if feasible. |
| 3. Incomplete Diazotization | Causality: Insufficient sodium nitrite or its degradation before it can react will lead to unreacted starting material. Solution: Use a slight excess of sodium nitrite (e.g., 1.05-1.10 equivalents). Always use a freshly prepared aqueous solution of sodium nitrite. You can test for the presence of excess nitrous acid at the end of the addition using starch-iodide paper to confirm the reaction has gone to completion.[13] |
| 4. Product "Oiling Out" | Causality: During work-up or cooling, the product may separate as an oil instead of a crystalline solid, trapping impurities and making filtration difficult. This is more common at higher concentrations typical of scale-up. Solution: After the reaction, allow the mixture to cool slowly with moderate agitation to encourage crystal nucleation. Seeding the mixture with a few crystals of pure product can be highly effective.[11] If it still oils out, consider a solvent-based workup and crystallization. |
Q: I am forming a significant amount of an isomeric impurity during the synthesis. How can I control this?
A: This is a classic problem in benzotriazole chemistry, typically arising from the N-methylation step if that is performed on the 5-Bromo-6-fluoro-1H-benzotriazole intermediate. The methylation can occur at the N1 or N2 position, leading to regioisomers that are often difficult to separate.
Caption: Decision workflow for managing isomeric impurities.
-
Explanation: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[14] Generally, polar aprotic solvents (like DMF or acetonitrile) and stronger bases can favor N2 alkylation, while less polar solvents and milder conditions might favor N1.
-
Troubleshooting:
-
Modify Conditions: Experiment with different bases (e.g., K₂CO₃ vs. NaOH), solvents (e.g., Toluene vs. Acetonitrile), and temperatures. The proportion of isomers can be strongly dependent on reaction time and temperature.[14]
-
Change Methylating Agent: Reagents like dimethyl sulfate or methyl iodide have different reactivity profiles that can influence the isomer ratio.
-
Alternative Route: The most robust solution for scale-up is to avoid the issue altogether. By starting with 4-Bromo-5-fluoro-N-methylbenzene-1,2-diamine , the methyl group is already in the correct position. The subsequent diazotization and cyclization can only form the desired N1-methylated product, eliminating the possibility of the N2 isomer. This is a superior strategy for ensuring regiochemical purity at scale.
-
Q: My reaction mixture turns dark brown or black, and I'm isolating a tarry substance. What's happening?
A: Dark coloration and tar formation are usually signs of decomposition or oxidative side reactions.
-
Cause 1: Temperature Excursion: This is the most likely culprit. Even a brief, localized temperature spike during the nitrite addition can initiate decomposition pathways that cascade into tar formation.
-
Solution 1: Re-evaluate your heat management strategy. Use a more dilute solution, slow the addition rate of the nitrite, and ensure your reactor's cooling and agitation are performing optimally.
-
Cause 2: Oxidative Degradation: o-Phenylenediamines are sensitive to air oxidation, which can be catalyzed by trace metals. This can lead to colored polymeric impurities.
-
Solution 2: Conduct the reaction under an inert atmosphere (e.g., nitrogen). While often omitted at the lab scale, this becomes crucial for consistency and purity during longer reaction times at a larger scale. Ensure reagents and solvents are of high quality and free from metal contamination.
Section 4: Recommended Scale-Up Protocol
This protocol is designed with scale-up principles in mind, prioritizing safety and control. It utilizes the preferred synthetic route starting with the pre-methylated diamine to ensure regioselectivity.
Step 1: Diazotization and Cyclization of 4-Bromo-5-fluoro-N-methylbenzene-1,2-diamine
Safety First: This procedure involves a highly exothermic reaction and an unstable intermediate. It MUST be conducted in a reactor with calibrated temperature control, efficient cooling, and adequate agitation. A risk assessment should be completed before proceeding.[15] All personnel must wear appropriate PPE, including safety glasses, lab coats, and gloves.[7][16]
-
Reactor Setup: Charge a suitable reactor with 4-Bromo-5-fluoro-N-methylbenzene-1,2-diamine (1.0 eq) and glacial acetic acid (5-10 volumes). Begin agitation and inert the vessel with nitrogen.
-
Cooling: Cool the solution to 0-5 °C . This is a critical control point. Ensure the temperature is stable before proceeding.
-
Nitrite Preparation: In a separate vessel, dissolve sodium nitrite (1.05 eq) in deionized water (2-3 volumes).
-
Controlled Addition: Add the sodium nitrite solution to the reactor subsurface via a dosing pump over a period of 2-4 hours . The addition rate MUST be controlled to ensure the internal temperature does not exceed 5 °C . A rapid temperature rise indicates the heat generation rate is exceeding the cooling capacity, and the addition must be stopped immediately.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC) to confirm the disappearance of the starting material.
-
Quenching & Isolation: Once complete, the product may be isolated by one of two methods:
-
A) Direct Crystallization: Slowly add the reaction mixture to a larger volume of cold water (5-10 volumes) with vigorous stirring. The product should precipitate as a solid.
-
B) Extraction: Quench the reaction with water, then neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution), keeping the temperature below 20 °C. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Filtration & Washing: Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40-50 °C. The thermal stability of the product should be confirmed by DSC before selecting a drying temperature.[4]
Section 5: Data & Parameter Summary
The following table summarizes the critical parameters for the key reaction step. These values should be used as a starting point and optimized for your specific equipment and scale.
| Parameter | Value / Range | Rationale & E-E-A-T Insight |
| Diazotization Temperature | 0 – 5 °C | Critical for Safety & Purity. Prevents decomposition of the unstable diazonium salt intermediate and minimizes side-product formation.[4][10] |
| NaNO₂ Stoichiometry | 1.05 - 1.10 eq | Ensures complete conversion of the starting material. A large excess can lead to unwanted side reactions and complicate purification. |
| NaNO₂ Addition Time | 2 - 4 hours (Scale Dependent) | Critical for Heat Management. The addition rate must be dictated by the reactor's cooling capacity to prevent a thermal runaway. |
| Solvent Volume (Acetic Acid) | 5 - 10 volumes | Balances reactant concentration with slurry manageability and heat transfer. Overly concentrated reactions are harder to control.[15] |
| Drying Temperature | < 50 °C (Verify with DSC) | Prevents thermal decomposition of the final product. The decomposition onset temperature must be determined experimentally. |
References
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Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Available from: [Link]
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SlideShare. (n.d.). Synthesis of Benzotriazole from o- Phynylenediamine.pptx. Available from: [Link]
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ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from: [Link]
- Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
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ACS Publications. (2023). Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones. Available from: [Link]
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ResearchGate. (2020). Benzotriazole is thermally more stable than 1,2,3-triazole. Available from: [Link]
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ACS Publications. (2012). Scale-up of Azide Chemistry: A Case Study. Available from: [Link]
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ResearchGate. (2012). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Available from: [Link]
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Wikipedia. (n.d.). Benzotriazole. Available from: [Link]
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ResearchGate. (2017). (PDF) Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. Available from: [Link]
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MDPI. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Available from: [Link]
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TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Available from: [Link]
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University of Florida Digital Collections. (n.d.). Synthesis and utility of some N-substituted benzotriazoles. Available from: [Link]
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University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available from: [Link]
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ResearchGate. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available from: [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available from: [Link]
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ResearchGate. (2020). (PDF) Review on synthetic study of benzotriazole. Available from: [Link]
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PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Available from: [Link]
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Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Available from: [Link]
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INCHEM. (n.d.). ICSC 1091 - BENZOTRIAZOLE. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. Available from: [Link]
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University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available from: [Link]
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Scientific Update. (2020). A Dangerous Bromance. Available from: [Link]
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PubMed. (2020). Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles. Available from: [Link]
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National Center for Biotechnology Information. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Available from: [Link]
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SciSpace. (n.d.). Antiviral activity of benzotriazole based derivatives. Available from: [Link]
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University of Victoria. (2022). Azides. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Thermal Study of Two Benzotriazole Derivatives. Available from: [Link]
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National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Available from: [Link]
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PubMed. (2023). Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones. Available from: [Link]
-
Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Available from: [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
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Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Available from: [Link]
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Technical Support Center: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials such as 4-bromo-5-fluoro-2-nitroaniline and methylating agents. Positional isomers, where the methyl group is on the N-2 or N-3 position of the benzotriazole ring, are also common. Additionally, over-brominated or under-brominated species and polymeric byproducts can be present.[1]
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration often indicates the presence of trace impurities, such as oxidized species or residual starting materials.[2] The color can typically be removed by recrystallization with the aid of activated charcoal. The charcoal adsorbs colored impurities, which are then removed by filtration.[1][2]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main compound from its impurities and quantifying their relative amounts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[3] Mass Spectrometry (MS) confirms the molecular weight of the compound. For routine checks, Thin-Layer Chromatography (TLC) is a quick and effective method.
II. Troubleshooting Purification Challenges
This section provides a structured approach to overcoming common issues encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the compound separates as an insoluble oil.[2][4]
-
Cause: This often occurs when the solution is too concentrated or cooled too rapidly. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Workflow:
Caption: Troubleshooting Oiling Out during Recrystallization.
Issue 2: Poor Separation in Column Chromatography
-
Symptom: Eluted fractions contain a mixture of the desired product and impurities.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).[4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting Poor Separation in Column Chromatography.
III. Detailed Purification Protocols
A. Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[2]
Protocol:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. Common solvents for benzotriazole derivatives include isopropanol/water mixtures, ethanol, or toluene.[6]
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
B. Column Chromatography
Column chromatography is a technique used to separate a mixture of chemical substances into its individual components.[5][7]
Protocol:
-
TLC Analysis: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system should give the desired compound an Rf value of approximately 0.3. A common starting point for halogenated benzotriazoles is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Best For | Removing small amounts of impurities from a mostly pure compound | Separating complex mixtures with components of different polarities |
| Solvent Consumption | Moderate | High |
| Time | Shorter | Longer |
| Yield | Can be lower due to solubility in mother liquor | Generally higher if optimized |
C. Liquid-Liquid Extraction
Liquid-liquid extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids, often water and an organic solvent.[8][9] This is particularly useful for removing acidic or basic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a dilute aqueous base (e.g., 1M NaOH) to remove acidic impurities. Finally, wash with brine (saturated NaCl solution) to remove residual water.[9]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
IV. Safety Precautions
This compound and its precursors may be harmful if swallowed, cause serious eye irritation, and may cause skin irritation.[10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
V. References
-
EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents. Available at:
-
To prepare benzotriazole from o-phenylenediamine. - CUTM Courseware. Available at: [Link]
-
JP2007224014A - Method for purification of benzotriazole derivative - Google Patents. Available at:
-
Synthesis of Benzotriazole from o-Phenylenediamine | PDF | Filtration | Nitrite - Scribd. Available at: [Link]
-
Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents - Asian Journal of Research in Chemistry. Available at: [Link]
-
Liquid–liquid extraction - Wikipedia. Available at: [Link]
-
SAFETY DATA SHEET - SysKem Chemie GmbH. Available at: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends - PMC - PubMed Central. Available at: [Link]
-
Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. Available at: [Link]
-
Liquid-Liquid Extraction - YouTube. Available at: [Link]
-
1,2,3-benzotriazole - Organic Syntheses Procedure. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]
-
Column Chromatography - Magritek. Available at: [Link]
-
column chromatography & purification of organic compounds - YouTube. Available at: [Link]
Sources
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- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents [patents.google.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Byproduct Analysis in 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. As a crucial building block in medicinal chemistry, particularly for the development of protein kinase inhibitors, ensuring its purity is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected primary byproducts?
The most common and industrially scalable synthesis of benzotriazoles involves the diazotization of an appropriate o-phenylenediamine followed by intramolecular cyclization.[2][3] For this compound, the likely precursor is 4-bromo-5-fluoro-N1-methylbenzene-1,2-diamine. The reaction is typically carried out using a nitrite source, such as sodium nitrite, in an acidic medium like acetic acid.[4][5]
During this process, several byproducts can arise. The most anticipated are positional isomers resulting from the methylation step, namely 5-Bromo-6-fluoro-2-methyl-2,3-benzotriazole. The formation of 1-methyl versus 2-methyl isomers is a known challenge in benzotriazole synthesis, with the ratio being influenced by the alkylating agent and reaction conditions.[4] Additionally, incomplete diazotization or cyclization can lead to residual starting materials or intermediate diazonium salts, which may decompose into various impurities.
Q2: I am observing an unexpected peak in my HPLC analysis with a similar mass to my target compound. What could it be?
An unexpected peak with a mass identical to the target compound is often a positional isomer. In the synthesis of this compound, the most probable isomer is the 2-methyl derivative (5-Bromo-6-fluoro-2-methyl-1,2,3-benzotriazole). The 1-methyl and 2-methyl isomers can exhibit very similar retention times in reverse-phase HPLC, making their separation challenging. Co-elution is also a possibility. To confirm the identity of the peak, it is crucial to employ high-resolution mass spectrometry (HRMS) to confirm the elemental composition and 2D NMR techniques (like HMBC and NOESY) to establish the connectivity and spatial relationship of the methyl group relative to the triazole ring.
Another possibility, though less common, could be a structural isomer where the bromine and fluorine atoms are at different positions on the benzene ring, which would arise from impurities in the starting materials.
Q3: My reaction mixture has turned a dark color, and I am getting a low yield of the desired product. What are the likely causes?
The development of a dark or tarry reaction mixture often points to several potential issues:
-
Elevated Reaction Temperature: The diazotization reaction is exothermic and requires careful temperature control, typically between 0-10 °C.[6] Higher temperatures can lead to the decomposition of the diazonium intermediate and the formation of phenolic and other colored byproducts.
-
Rapid Addition of Reagents: Adding the nitrating agent too quickly can cause localized overheating, leading to the same decomposition pathways.[6]
-
Presence of Impurities: Impurities in the starting diamine can lead to side reactions and the formation of polymeric materials.[6]
To mitigate this, ensure your starting materials are of high purity, maintain strict temperature control with an ice bath, and add reagents dropwise with vigorous stirring.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and analysis of this compound.
Problem 1: Presence of Multiple Isomeric Byproducts
| Potential Cause(s) | Suggested Solution(s) |
| Non-selective Methylation: The alkylation of the benzotriazole precursor can occur at both N1 and N2 positions. | Optimize the methylation conditions. The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and base can influence the regioselectivity. Consider exploring alternative synthetic routes that introduce the methyl group at an earlier stage to ensure regiocontrol. |
| Isomeric Impurities in Starting Material: The starting 4-bromo-5-fluoro-o-phenylenediamine may contain other isomers. | Verify the purity of the starting material using NMR and HPLC. If necessary, purify the starting material by recrystallization or column chromatography. |
| Inadequate Chromatographic Separation: The analytical method may not be optimized to resolve closely eluting isomers. | HPLC Method Optimization: Increase the column length, decrease the particle size, or use a different stationary phase (e.g., a phenyl-hexyl column which can provide alternative selectivity for aromatic compounds). Adjust the mobile phase composition and gradient profile. A shallow gradient can improve the separation of closely related compounds. |
Problem 2: Low or No Product Yield
| Potential Cause(s) | Suggested Solution(s) |
| Incomplete Diazotization/Cyclization: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider a slight increase in reaction time. Ensure the stoichiometry of the reagents is correct. |
| Product Loss During Work-up: The product may be lost during extraction or purification steps. | Ensure the pH of the aqueous phase is neutral before extraction with an organic solvent. Back-extract the aqueous layer to recover any dissolved product. |
| Poor Quality of Starting Material: The precursor diamine may be degraded or impure. | Confirm the identity and purity of the starting material using appropriate analytical techniques (e.g., melting point, NMR). |
Section 3: Experimental Protocols
Protocol 1: HPLC-MS Analysis for Byproduct Identification
This protocol outlines a general method for the separation and identification of this compound and its potential byproducts.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: NMR Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) is a powerful tool for the unambiguous structural elucidation of isomers.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of the protons. The chemical shift of the N-methyl protons will differ between the 1-methyl and 2-methyl isomers.
-
¹³C NMR: Shows the chemical shifts of the carbon atoms.
-
¹⁹F NMR: Useful for confirming the presence and environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range correlations between the N-methyl protons and the carbon atoms of the benzotriazole ring, allowing for definitive assignment of the methyl group position.
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can show through-space correlations, which can also help in assigning the position of the methyl group relative to the protons on the benzene ring.
-
Section 4: Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Troubleshooting decision tree for byproduct analysis.
References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). aws. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzotriazoles from Benzynes and Azides. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved January 21, 2026, from [Link]
-
PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved January 21, 2026, from [Link]
-
GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Preparation of benzotriazoles.
-
ResearchGate. (2020, May 20). Review on synthetic study of benzotriazole. Retrieved January 21, 2026, from [Link]
-
European Patent Office. (n.d.). Process for the preparation of benzotriazole derivatives. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole. Retrieved January 21, 2026, from [Link]
-
Slideshare. (n.d.). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. Retrieved January 21, 2026, from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 21, 2026, from [Link]
-
ijariie. (n.d.). A Review on: Synthesis of Benzotriazole. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Processes for the preparation of benzotriazole UV absorbers.
-
PubMed. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved January 21, 2026, from [Link]
-
PubMed. (2013, January 2). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Retrieved January 21, 2026, from [Link]
-
African Journal of Biomedical Research. (n.d.). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved January 21, 2026, from [Link]
-
SciSpace. (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved January 21, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved January 21, 2026, from [Link]
-
European Patent Office. (2006, June 7). Process for the synthesis of organic compounds. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of all possible halogenated derivatives of benzotriazole. Retrieved January 21, 2026, from [Link]
-
Google Patents. (1997, March 28). United States Patent (19). Retrieved January 21, 2026, from [Link]
-
International Invention of Scientific Journal. (2021, March 28). Synthesis of Benzotriazole Derivatives. Retrieved January 21, 2026, from [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020, January 17). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Retrieved January 21, 2026, from [Link]
-
MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 26). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved January 21, 2026, from [Link]
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- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
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- 7. Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry | PDF [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Benzotriazole Derivatives in Synthesis: A Comparative Analysis Featuring 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic selection of reagents is a cornerstone of efficient and high-fidelity chemical synthesis. Within the domain of amide bond formation, particularly in peptide synthesis, benzotriazole-based auxiliaries have been indispensable for decades. These reagents, whether used as additives or as standalone coupling agents, are critical for maximizing yield, accelerating reaction kinetics, and—most importantly—suppressing the perennial challenge of racemization. This guide provides an in-depth comparison of foundational benzotriazole reagents such as HOBt, HOAt, HBTU, and HATU, and introduces a structural analysis of the lesser-known 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole. Due to the absence of performance data for this specific derivative in the public domain, this document establishes a framework for its evaluation. We will dissect its structural components, hypothesize its reactivity based on established chemical principles, and provide a rigorous experimental protocol for a head-to-head comparison against industry-standard reagents.
The Benzotriazole Legacy in Peptide Chemistry
The formation of a peptide bond is a condensation reaction that is deceptively simple in principle but fraught with practical challenges. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. Activation of the carboxylic acid is therefore essential. However, over-activation can lead to deleterious side reactions, with racemization of the chiral α-carbon being the most significant threat to the biological integrity of the final peptide.
Benzotriazole derivatives emerged as a powerful solution to this problem. They function by converting the activated carboxylic acid (often initially activated by a carbodiimide) into a benzotriazolyl active ester. This intermediate strikes an optimal balance: it is reactive enough to readily undergo nucleophilic attack by the amine component but stable enough to prevent the formation of the undesired oxazolone, the primary culprit behind racemization.[1][2][3]
The Foundational Additives: HOBt and HOAt
1-Hydroxybenzotriazole (HOBt) is the archetypal additive. When used in conjunction with a carbodiimide like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), it efficiently traps the highly reactive O-acylisourea intermediate to form the HOBt-ester, mitigating racemization.[1][4]
The development of 1-hydroxy-7-azabenzotriazole (HOAt) marked a significant advancement. The introduction of a nitrogen atom at the 7-position serves two purposes: it withdraws electron density, increasing the acidity of the N-OH group and making the resulting OAt-ester a better leaving group, and the pyridine nitrogen can participate in the reaction through anchimeric assistance, further accelerating the coupling reaction. This makes HOAt and its derivatives particularly effective for difficult couplings, such as those involving sterically hindered amino acids.
The Integrated Powerhouses: Onium Salt Reagents
To streamline the coupling process, HOBt and HOAt were incorporated directly into standalone reagents, creating the widely used phosphonium and aminium/uronium salts.
-
Phosphonium Salts (e.g., PyBOP®, PyAOP®): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generates OBt esters in situ without the need for a carbodiimide.[5] Its byproducts are generally less hazardous than those from its predecessor, BOP.[2][5]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its 7-aza analogue (HATU), are highly efficient and rapid.[5] Structural studies revealed they exist primarily in the aminium (or guanidinium) form rather than the initially proposed uronium structure.[5] HATU is generally considered more reactive than HBTU and is preferred for rapid protocols with reduced epimerization.[5] A key operational note is that excess aminium salt can react with the free N-terminus of a peptide, causing chain termination via guanidinylation—a side reaction not observed with phosphonium salts.[4][5]
dot graph "Mechanism_of_Benzotriazole_Mediated_Coupling" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Benzotriazole-Mediated Peptide Coupling", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Carboxylic_Acid [label="R-COOH\n(Protected Amino Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbodiimide [label="Carbodiimide\n(e.g., DIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive, Prone to Racemization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt / HOAt\n(Additive)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Ester [label="OBt / OAt Active Ester\n(More Stable, Resists Racemization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="H₂N-R'\n(Peptide N-Terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="Peptide Bond\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Carboxylic_Acid -> O_Acylisourea [label="+"]; Carbodiimide -> O_Acylisourea [label="Activation"]; O_Acylisourea -> Active_Ester [label="+ HOBt/HOAt"]; HOBt -> Active_Ester; Active_Ester -> Peptide_Bond [label="+ Amine"]; Amine -> Peptide_Bond; O_Acylisourea -> Urea [style=dashed]; } Caption: Benzotriazole additives intercept the reactive O-acylisourea intermediate.
Structural Dissection of this compound
While a widely documented reagent, this compound (CAS 1330750-48-5) presents an interesting case for theoretical analysis based on its constituent parts. Its potential performance can be hypothesized by examining the electronic and steric effects of its substituents in the context of known benzotriazole chemistry.
-
Benzotriazole Core: The foundational bicyclic heterocyclic system.
-
Bromo (C5) and Fluoro (C6) Substituents: Both bromine and fluorine are halogens and act as strong electron-withdrawing groups (EWGs) through induction. In the context of HOBt- or HOAt-type additives, EWGs on the benzene ring increase the acidity of the N-OH proton, which in turn makes the resulting benzotriazolyl moiety a better leaving group.[6] This is exemplified by 6-Chloro-HOBt (6-Cl-HOBt), which provides faster coupling rates than HOBt.[4] We can hypothesize that the combined inductive effect of bromine and fluorine would make a corresponding N-hydroxy version of this molecule highly activating.
-
Methyl (N1) Substituent: This is the most functionally significant modification. The methylation of the N1 position precludes its use as an HOBt-type additive . The mechanism of HOBt relies on the presence of the N-hydroxy proton. Without it, it cannot form an active ester. This structural feature fundamentally changes its potential application. It is not a coupling additive. Instead, it could be a synthetic intermediate or a reagent that functions through a different mechanism, possibly involving N-acylation to form an N-acyl-benzotriazolide, which are themselves competent acylating agents.[7][8][9]
A Proposed Framework for Comparative Performance Evaluation
To move from hypothesis to empirical fact, a new reagent must be tested against established standards. We propose a rigorous, self-validating experimental protocol to compare the efficacy of a novel agent against HCTU (a highly efficient 6-Cl-HOBt based aminium salt) and COMU (a modern, safer Oxyma-based uronium salt).[10][11]
The Model System: A Test of Racemization
The true test of a coupling method is not just yield, but the preservation of stereochemical integrity. A challenging coupling, such as the fragment condensation of an N-terminally protected dipeptide with an amino acid ester, provides an excellent model. We will use the coupling of Z-Phe-Gly-OH to H-Val-OMe. Phenylalanine is susceptible to racemization, making this a suitable test.
Key Performance Indicators (KPIs)
-
Reaction Conversion (%): Measured by HPLC analysis of the crude reaction mixture.
-
Crude Product Purity (%): Determined by HPLC peak area normalization.
-
Epimerization (%): Quantified by chiral HPLC analysis, comparing the ratio of the desired L-L diastereomer to the undesired D-L diastereomer.
Detailed Experimental Protocol: Head-to-Head Comparison
Objective: To quantitatively compare the performance of a novel coupling reagent (Test Article) against HCTU and COMU in a model peptide coupling reaction.
Materials:
-
Z-Phe-Gly-OH (Carboxylic acid component)
-
H-Val-OMe·HCl (Amine component)
-
N,N-Diisopropylethylamine (DIPEA)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Test Article: this compound (to be evaluated as part of an in situ activation strategy, likely with DIC, given its structure).
-
Diisopropylcarbodiimide (DIC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Analytical HPLC system with a C18 column
-
Chiral HPLC system with a suitable chiral stationary phase
Workflow Diagram:
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=line, label="Workflow for Comparative Reagent Analysis", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Setup [label="Prepare Stock Solutions\n(Acid, Amine, Base, Reagents in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_HCTU [label="Reaction Vessel 1: HCTU Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_COMU [label="Reaction Vessel 2: COMU Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Test [label="Reaction Vessel 3: Test Article Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reactions at t=2h\n(e.g., with water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis_HPLC [label="Analyze Crude Mixture\n(Standard RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis_Chiral [label="Analyze Crude Mixture\n(Chiral HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Calculate KPIs:\n- Conversion\n- Purity\n- Epimerization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> {Reaction_HCTU, Reaction_COMU, Reaction_Test}; Reaction_HCTU -> Quench; Reaction_COMU -> Quench; Reaction_Test -> Quench; Quench -> Analysis_HPLC; Quench -> Analysis_Chiral; Analysis_HPLC -> Data; Analysis_Chiral -> Data; } Caption: Parallel workflow for objective comparison of coupling reagents.
Step-by-Step Procedure:
-
Preparation: In three separate reaction vials, add Z-Phe-Gly-OH (1.0 eq).
-
Amine & Base Addition: To each vial, add H-Val-OMe·HCl (1.0 eq) and DIPEA (2.2 eq for the HCl salt).
-
Reagent Addition (Parallel):
-
Vial 1 (HCTU): Add HCTU (1.05 eq) dissolved in a minimal amount of DMF.
-
Vial 2 (COMU): Add COMU (1.05 eq) dissolved in a minimal amount of DMF. Note that COMU protocols often recommend only 1 equivalent of base, but for direct comparison, keeping the base constant is a valid starting point.
-
Vial 3 (Test Article): Based on our structural analysis, the Test Article cannot act like HOBt. Therefore, it should be evaluated as an additive in a carbodiimide-mediated reaction. Add the Test Article (1.05 eq) followed by DIC (1.05 eq).
-
-
Reaction: Stir all vials at room temperature. Monitor the reaction progress by taking aliquots at specified time points (e.g., 15 min, 1h, 2h).
-
Workup & Analysis:
-
Quench the reaction aliquots by diluting with an acetonitrile/water mixture.
-
Inject the diluted crude mixture directly onto the reverse-phase HPLC to determine conversion and purity.
-
Inject the same mixture onto a pre-calibrated chiral HPLC column to quantify the L-L and D-L diastereomers.
-
Quantitative Data Summary & Comparison
The results of the proposed experiment should be tabulated for a clear, objective comparison.
| Reagent/Method | Reaction Time (h) | Conversion (%) | Crude Purity (%) | Epimerization (%) | Byproducts/Notes |
| HCTU | 2 | (Experimental) | (Experimental) | (Experimental) | Tetramethylurea, 6-Cl-HOBt |
| COMU | 2 | (Experimental) | (Experimental) | (Experimental) | Oxyma, Morpholinourea. Safer profile.[10][12] |
| DIC + Test Article | 2 | (Experimental) | (Experimental) | (Experimental) | DIU (Diisopropylurea). |
| Control (DIC only) | 2 | (Experimental) | (Experimental) | (Experimental) | Establishes baseline racemization. |
Safety and Handling Considerations
Benzotriazole and its derivatives require careful handling.
-
Explosion Hazard: 1-Hydroxybenzotriazole (HOBt) and reagents containing it (HBTU, HATU, HCTU) are known to have explosive properties, particularly upon heating in a dry state.[3] This has prompted a move towards safer alternatives.
-
Toxicity & Irritation: Benzotriazoles can be skin and eye irritants.[13][14][15][16] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Safer Alternatives: The development of reagents based on Oxyma Pure (e.g., COMU) was driven by the need to eliminate the explosion risk associated with benzotriazoles.[10][11][12] These reagents have demonstrated comparable or even superior performance in many cases, making them a compelling choice for both laboratory and industrial-scale synthesis.[6]
Conclusion and Future Outlook
The family of benzotriazole-based coupling reagents is a testament to decades of optimization in the pursuit of the perfect peptide bond. While established reagents like HATU and HCTU remain highly effective, the field continues to evolve towards safer and more efficient alternatives like COMU.
The specific derivative, this compound, represents an intriguing structural variation. Our analysis concludes that its N1-methylation renders it unsuitable as a direct HOBt analogue. Its true potential, perhaps as a novel acylating agent or a specialized synthetic intermediate, remains to be unlocked. The provided experimental framework offers a clear and robust pathway for any researcher to perform this evaluation. By comparing it directly against the current gold standards under challenging conditions, its unique advantages or disadvantages can be unequivocally determined, potentially adding a new and valuable tool to the synthetic chemist's arsenal.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Vignola, E., et al. (2017). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Khattab, S. N., et al. (2016). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]
-
Frey, M., et al. (2020). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. National Institutes of Health. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). N-(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]
-
Hood, C. A., et al. (2008). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. Retrieved from [Link]
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Loba Chemie. (2016). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PENTA s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Carpino, L. A., et al. (1994). New Trends in Peptide Coupling Reagents. ResearchGate. Retrieved from [Link]
Sources
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
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- 16. pallavchemicals.com [pallavchemicals.com]
The Evolving Landscape of Amide Bond Formation: A Comparative Guide to Modern Coupling Reagents
In the intricate world of synthetic chemistry, particularly within peptide synthesis and drug development, the efficient and precise formation of amide bonds is a cornerstone of molecular construction.[1] The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the stereochemical integrity of the final compound. This guide provides an in-depth, objective comparison of the performance of various classes of coupling reagents, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges. While the landscape of coupling reagents is vast, this guide will focus on the most prevalent and well-characterized classes: uronium/aminium salts, phosphonium salts, and carbodiimides, offering a comparative analysis of their mechanisms, efficacy, and operational considerations.
The Fundamental Role of Coupling Reagents in Amide Synthesis
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with sensitive functional groups present in complex molecules. Coupling reagents are indispensable activators that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine under mild conditions. The ideal coupling reagent should offer rapid reaction rates, high yields, minimal side reactions (especially racemization of chiral centers), and generate byproducts that are easily removed from the reaction mixture.
A Comparative Analysis of Major Coupling Reagent Classes
The efficacy of a coupling reagent is typically assessed based on key performance indicators such as the yield of the desired amide, the extent of racemization, and the reaction kinetics. Below is a comparative overview of the most widely utilized classes of coupling reagents.
Uronium/Aminium Salts: The Workhorses of Peptide Synthesis
Uronium and aminium salts are among the most popular and efficient coupling reagents, particularly in solid-phase peptide synthesis (SPPS).[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate or the corresponding active ester with an additive.
Common Examples:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : These are widely used due to their efficiency and the solubility of their byproducts in both water and common organic solvents.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxide hexafluorophosphate) : The incorporation of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety makes HATU a highly efficient reagent, known for faster reaction rates and reduced racemization compared to its HOBt-based counterparts.[2] It is particularly effective for coupling sterically hindered or N-methylated amino acids.[2]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : The 6-chloro-HOBt-based HCTU offers enhanced reactivity, leading to faster and more efficient couplings.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A newer generation uronium salt that incorporates OxymaPure as the leaving group.[2][3][4] COMU is lauded for its high reactivity, comparable to HATU, and its improved safety profile, as it avoids the use of potentially explosive benzotriazole derivatives.[2][3][4][5]
Mechanism of Action:
Caption: General mechanism of phosphonium salt-mediated amide bond formation.
A key advantage of phosphonium reagents over their uronium counterparts is that they do not cause guanidinylation of the N-terminus.
Carbodiimides: The Classic Activators
Carbodiimides are a long-standing class of coupling reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.
Common Examples:
-
DCC (N,N'-Dicyclohexylcarbodiimide) : A widely used carbodiimide, but its application is often complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. [6]* EDC or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) : A water-soluble carbodiimide that is particularly useful in aqueous-phase couplings. The resulting urea byproduct is also water-soluble and can be easily removed by aqueous extraction. [3]* DIC (N,N'-Diisopropylcarbodiimide) : Generates a more soluble diisopropylurea byproduct compared to DCC. [6] To suppress racemization and improve reaction efficiency, carbodiimides are almost always used in conjunction with additives. [6] Common Additives:
-
HOBt (1-Hydroxybenzotriazole) : The classic additive used to suppress racemization. [6]* HOAt (1-Hydroxy-7-azabenzotriazole) : A more efficient additive than HOBt, leading to higher yields and lower levels of racemization. [6]* OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) : A non-explosive and highly effective alternative to HOBt and HOAt. [2] Mechanism of Action:
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.
Performance Comparison: A Data-Driven Perspective
The choice of coupling reagent can significantly influence the outcome of a synthesis, especially in "difficult" couplings involving sterically hindered amino acids or sequences prone to aggregation. The following table summarizes the performance of various coupling reagents in the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard benchmark for evaluating coupling efficiency. [1]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
|---|---|---|---|
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed. [1] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity. [1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU. [1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product. [1] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU. [1]|
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used. [1]
Minimizing Racemization: A Critical Consideration
Preserving the stereochemical integrity of chiral amino acids is paramount in peptide synthesis. The choice of coupling reagent and additives plays a crucial role in minimizing racemization. HOAt- and Oxyma-based reagents and additives are generally superior to their HOBt-based counterparts in suppressing epimerization. [2][6]
Experimental Protocols: A Generalized Workflow
The following provides a generalized workflow for a comparative study of coupling reagents in a laboratory setting, adaptable for both solid-phase and solution-phase synthesis. [1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole, a novel heterocyclic compound with significant potential in medicinal chemistry. Ensuring the accuracy, precision, and reliability of quantitative analysis is paramount for batch release, stability studies, and ultimately, regulatory submission.
This document, designed for researchers, scientists, and drug development professionals, will objectively compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices and provide detailed, step-by-step methodologies for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are also integrated to ensure a globally harmonized approach.[4][5][6][7]
The Imperative of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9] This process is not a one-time event but a continuous cycle that begins during method development and extends throughout the method's lifecycle.[10] A well-validated method provides confidence in the quality of the data and ensures that it is reliable and reproducible.
The validation process involves a systematic evaluation of a method's performance characteristics, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][13]
Logical Workflow for Method Validation
The validation of an analytical method is a structured process that ensures all aspects of the method's performance are thoroughly evaluated and documented.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the compound's volatility and thermal stability, the complexity of the sample matrix, and the required sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[14] |
| Sensitivity | Good, often in the µg/mL to ng/mL range. | Excellent, often in the ng/mL to pg/mL range. |
| Specificity | Good, based on retention time. Diode-Array Detection (DAD) can provide additional spectral information. | Excellent, based on both retention time and mass spectrum, providing high confidence in identification. |
| Instrumentation | Widely available and robust. | More complex instrumentation requiring vacuum systems. |
| Sample Preparation | Generally straightforward, involving dissolution and filtration. | May require derivatization to increase volatility, adding a step to the workflow.[15] |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for the validation of both an HPLC and a GC-MS method for the quantification of this compound.
HPLC Method Validation Protocol
This protocol outlines the validation of a reversed-phase HPLC method with UV detection.
1. Specificity
-
Objective: To demonstrate that the method can unequivocally quantify this compound in the presence of potential impurities and degradation products.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the this compound reference standard.
-
Analyze a sample of the drug product placebo.
-
Analyze a spiked sample containing the reference standard and known impurities.
-
Subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solution to demonstrate separation of the main peak from any degradation products.
-
-
Acceptance Criteria: The peak for this compound should be free of interference from other components at its retention time. Peak purity analysis (if using a DAD) should be employed.
2. Linearity
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the reference standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8]
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected.
-
Procedure:
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 10 for LOQ and 3 for LOD.
-
Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and determine the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
6. Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.
-
Procedure:
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each modified condition and evaluate the impact on the results.
-
-
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters.
Caption: Workflow for HPLC method validation.
GC-MS Method Validation Protocol
This protocol outlines the validation of a GC-MS method, which may be suitable if this compound is sufficiently volatile and thermally stable.
1. Specificity
-
Objective: To demonstrate high selectivity for the analyte.
-
Procedure:
-
Analyze a blank sample.
-
Analyze the reference standard and identify its retention time and mass spectrum.
-
Analyze a placebo sample.
-
Analyze a spiked sample with potential impurities.
-
-
Acceptance Criteria: The mass spectrum of the analyte peak in a sample should match that of the reference standard. No interfering peaks should be present at the retention time of the analyte.
2. Linearity
-
Objective: To establish a linear relationship between concentration and response.
-
Procedure:
-
Prepare a series of at least five calibration standards.
-
Inject each standard in triplicate.
-
Generate a calibration curve by plotting the peak area ratio (analyte to internal standard, if used) against concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
3. Accuracy
-
Objective: To determine the agreement between the measured and true values.
-
Procedure:
-
Analyze spiked placebo samples at three concentration levels in triplicate.
-
Calculate the percent recovery.
-
-
Acceptance Criteria: Mean percent recovery within 95.0% to 105.0%.
4. Precision
-
Objective: To assess the method's variability.
-
Procedure:
-
Repeatability: Analyze at least six replicate samples at the same concentration.
-
Intermediate Precision: Repeat the analysis on different days and with different analysts.
-
-
Acceptance Criteria: RSD ≤ 5%.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the method's sensitivity.
-
Procedure:
-
Based on the signal-to-noise ratio (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD) of the chromatographic peak.
-
-
Acceptance Criteria: The LOQ must be quantifiable with acceptable precision and accuracy.
6. Robustness
-
Objective: To assess the method's resilience to small variations.
-
Procedure:
-
Introduce small, deliberate variations in parameters like:
-
Injector temperature (e.g., ± 5 °C)
-
Oven temperature program (e.g., ramp rate ± 1 °C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a sample under each condition.
-
-
Acceptance Criteria: The results should remain within the predefined acceptance criteria.
Caption: Workflow for GC-MS method validation.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC Acceptance Criteria | GC-MS Acceptance Criteria |
| Specificity | No interference at analyte retention time | No interference and matching mass spectrum |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (RSD) | ≤ 2% | ≤ 5% |
| LOQ | S/N ≥ 10, with acceptable accuracy & precision | S/N ≥ 10, with acceptable accuracy & precision |
| LOD | S/N ≥ 3 | S/N ≥ 3 |
| Robustness | No significant impact on results | No significant impact on results |
Conclusion
The validation of analytical methods for novel compounds like this compound is a critical and legally mandated step in the drug development process. Both HPLC and GC-MS offer viable analytical approaches, with the choice depending on the specific characteristics of the analyte and the intended application of the method. By adhering to the principles outlined in the ICH, FDA, and EMA guidelines, and by systematically evaluating the performance of the chosen method, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, supports the development of safe and effective pharmaceutical products.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, August 13). Retrieved from [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Retrieved from [Link]
-
ICH releases draft guidelines on analytical method development - RAPS. (2022, March 31). Retrieved from [Link]
-
Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed. (2014, April 4). Retrieved from [Link]
-
Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography - ResearchGate. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7). Retrieved from [Link]
-
Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples - PubMed. (2013, June 7). Retrieved from [Link]
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Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC - NIH. Retrieved from [Link]
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Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). Retrieved from [Link]
-
Spectrophotometric Determination of Trace Amounts of Benzotriazole in Aqueous Solutions Using Gold Nanoparticles: Artificial Neural Network Modeling - ResearchGate. (2020, May 18). Retrieved from [Link]
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Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed. (2020, July 10). Retrieved from [Link]
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EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6). Retrieved from [Link]
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APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy - Process Insights. (2023, February 6). Retrieved from [Link]
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Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry - UvA-DARE (Digital Academic Repository). (2009, March 4). Retrieved from [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). Retrieved from [Link]
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Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Retrieved from [Link]
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Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment - ResearchGate. (2021, August 6). Retrieved from [Link]
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Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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Determination of Benzotriazole by HPLC. Retrieved from [Link]
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A Comparative Guide to the Performance of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole in Different Solvent Systems
For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an in-depth technical analysis of the performance of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole , a specialized heterocyclic compound, across a range of common organic solvents. By understanding its behavior in different solvent environments, researchers can optimize reaction conditions, improve yields, and enhance the purity of their target molecules.
Benzotriazole derivatives are a versatile class of compounds with wide-ranging applications, including as coupling reagents in peptide synthesis and as corrosion inhibitors.[1][2][3][4] The specific substitutions on the benzotriazole ring, in this case, a bromo, a fluoro, and a methyl group, are expected to modulate its reactivity, solubility, and overall performance. This guide presents a systematic evaluation of these performance characteristics.
Understanding the Role of Solvent-Solute Interactions
The performance of a reagent like this compound is intrinsically linked to its interaction with the solvent at a molecular level. Key solvent properties such as polarity, proticity, and coordinating ability can significantly influence:
-
Solubility: The extent to which the reagent dissolves, ensuring its availability for the reaction.
-
Reactivity: The rate and efficiency of the desired chemical transformation. Solvents can stabilize transition states or reactive intermediates, thereby accelerating the reaction.
-
Selectivity: The ability to favor the formation of a specific product over others.
-
Work-up and Purification: The ease of isolating the final product from the reaction mixture.
This guide will explore these aspects through a proposed experimental framework, providing a comparative analysis across a selection of commonly used solvents in organic synthesis.
Experimental Design for Performance Evaluation
To objectively assess the performance of this compound, a standardized set of experiments is proposed. This approach ensures that any observed differences in performance can be directly attributed to the solvent system.
Solubility Assessment
A fundamental prerequisite for any solution-phase reaction is the adequate solubility of the reagents. The solubility of this compound will be qualitatively and quantitatively assessed in a range of solvents.
Experimental Protocol: Solubility Determination
-
Solvent Selection: A diverse set of solvents with varying polarities will be used, including but not limited to:
-
Aprotic Polar: N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM)
-
Protic Polar: Ethanol (EtOH)
-
Aprotic Nonpolar: Toluene, Tetrahydrofuran (THF)
-
-
Qualitative Assessment:
-
Quantitative Assessment (for solvents showing good solubility):
-
Prepare a saturated solution of the compound in the chosen solvent at a defined temperature (e.g., 25°C).
-
After equilibration, filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.
-
Performance in a Model Reaction: Amide Bond Formation
The utility of many benzotriazole derivatives lies in their application as coupling reagents in amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry.[4] To evaluate the performance of this compound, a model reaction between a carboxylic acid and an amine will be conducted in different solvent systems.
Model Reaction:
-
Carboxylic Acid: Benzoic Acid
-
Amine: Benzylamine
-
Activating Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Additive: this compound
Experimental Protocol: Amide Coupling Reaction
-
To a reaction vessel, add benzoic acid (1.0 mmol) and this compound (1.1 mmol) in the chosen solvent (5 mL).
-
Stir the mixture until all solids are dissolved.
-
Add benzylamine (1.0 mmol) to the solution.
-
Finally, add EDC (1.2 mmol) and stir the reaction at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Isolate the crude product and determine the yield.
-
Purify the product by column chromatography and determine the purity by HPLC and characterize by NMR spectroscopy.
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A Senior Application Scientist's Guide to Benchmarking 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole Against Industry-Standard Peptide Coupling Reagents
For professionals in drug development and peptide synthesis, the selection of a coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and the suppression of side reactions. The benzotriazole scaffold is central to a class of highly effective coupling reagents.[1][2] This guide introduces a novel halogenated derivative, 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole , and proposes a comprehensive framework for benchmarking its performance against established industry standards, namely HATU and HBTU.
This document is structured not as a mere repository of data, but as a methodological guide. It explains the causal reasoning behind experimental design, enabling researchers to conduct a robust and self-validating comparison of this promising new reagent.
The Rationale: Why Investigate this compound?
The efficacy of a benzotriazole-based coupling reagent is intrinsically linked to the electronic properties of its ring system. The introduction of electron-withdrawing groups, such as halogens, is a well-established strategy to enhance the leaving group ability of the benzotriazole moiety, thereby accelerating the formation of the desired amide bond.
This compound (CAS 1330750-48-5) presents a unique combination of substituents:[3]
-
Fluorine and Bromine: These strongly electronegative halogens are expected to significantly increase the acidity of the N-H proton (in its conceptual precursor) and stabilize the resulting benzotriazolyl anion. This enhanced electrophilicity at the carbonyl carbon of the activated amino acid should facilitate a faster and more efficient coupling reaction.[4]
-
1-Methyl Group: The methylation at the N-1 position is crucial. It prevents the formation of undesired side products by blocking this site from reacting, ensuring that the reagent participates cleanly in the desired reaction pathway.
This guide will benchmark this novel compound against two gold-standard reagents:
-
HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Renowned for its high coupling efficiency and low rates of racemization, making it a preferred choice for sterically hindered amino acids.
-
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate): A widely used and cost-effective reagent known for its excellent performance in routine peptide synthesis.[5][6]
Caption: Subject compound and industry standards for comparison.
Proposed Benchmarking Framework: A Head-to-Head Comparison
To ensure an objective evaluation, a series of standardized experiments must be performed. The core of this framework is a model peptide synthesis designed to challenge the coupling reagents under identical conditions.
Experimental Objective
The primary objective is to quantitatively compare the performance of this compound, HATU, and HBTU based on the following key performance indicators (KPIs):
-
Coupling Efficiency & Reaction Yield: The ability to drive the reaction to completion.
-
Racemization Suppression: The preservation of stereochemical integrity, particularly with sensitive amino acids.
-
Reaction Kinetics: The time required to achieve maximum yield.
-
Purity of Crude Product: Minimization of side-product formation.
Caption: Standardized solid-phase peptide synthesis (SPPS) workflow for reagent comparison.
Detailed Experimental Protocol: Synthesis of a Model Peptide
A short, well-characterized peptide sequence should be used. For this protocol, we will synthesize the model tripeptide H-Gly-Phe-Val-NH₂ . The Phenylalanine (Phe) residue is moderately prone to racemization, providing a good test for this critical parameter.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Gly-OH
-
Coupling Reagents: this compound, HATU, HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
HPLC and LC-MS systems for analysis
Procedure (to be performed in parallel for each coupling reagent):
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Valine):
-
Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Activation: In a separate vial, dissolve Fmoc-Val-OH (3 eq), the designated coupling reagent (3 eq), and DIPEA (6 eq) in DMF. Pre-activate for 2 minutes. Causality Note: Pre-activation ensures the formation of the active ester species before introduction to the resin-bound amine, maximizing coupling efficiency.[7]
-
Coupling: Add the activation mixture to the resin. Agitate for 1 hour at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Phenylalanine):
-
Repeat the deprotection, activation (using Fmoc-Phe-OH), and coupling steps as described above.
-
-
Third Amino Acid Coupling (Glycine):
-
Repeat the deprotection, activation (using Fmoc-Gly-OH), and coupling steps.
-
-
Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Precipitation:
-
Wash the resin with Dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail (2 mL) and agitate for 2 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Analysis:
-
Dissolve a small, precise amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by reverse-phase HPLC to determine purity and yield.
-
Analyze by LC-MS to confirm the mass of the desired product and identify any byproducts.
-
To quantify racemization, analyze the product using a chiral HPLC column or by derivatization followed by GC-MS.
-
Data Presentation and Interpretation
All quantitative results should be collated into a clear, comparative table. This format facilitates a direct, at-a-glance assessment of the reagents' performance.
Table 1: Hypothetical Performance Metrics for Model Peptide Synthesis (H-Gly-Phe-Val-NH₂)
| Performance Metric | This compound | HATU (Control) | HBTU (Control) |
| Crude Purity (HPLC Area %) | Expected: >95% | 97.2% | 94.5% |
| Isolated Yield (%) | Expected: High | 85% | 82% |
| Racemization of Phe (% D-isomer) | Expected: Very Low | < 1.0% | < 2.5% |
| Coupling Time for >99% Completion (min) | Expected: < 30 | 30 | 45 |
| Major Byproducts (LC-MS) | Expected: Minimal | Minor deletion sequences | Guanidinylation product |
Interpretation of Expected Outcomes: Based on its chemical structure, This compound is hypothesized to outperform HBTU and rival HATU. The strong electron-withdrawing nature of the two halogens should create a highly reactive activated ester, leading to faster reaction times and higher crude purity. This high reactivity often correlates with a lower propensity for racemization, as the desired aminolysis reaction proceeds much faster than the competing racemization pathway.
Conclusion for the Research Professional
The true value of a new reagent is only revealed through rigorous, objective testing. This guide provides the scientific framework and detailed protocols necessary to benchmark this compound against the established standards of HATU and HBTU.
The unique halogenation pattern of this novel benzotriazole derivative suggests a strong potential for superior performance, particularly in achieving rapid, efficient, and clean peptide couplings with minimal stereochemical scrambling. By executing the described protocols, researchers can generate the empirical data needed to validate this hypothesis. A successful outcome would position this compound as a valuable and powerful new tool in the demanding field of synthetic peptide chemistry and drug discovery.
References
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Patel, K. J., & Parmar, N. D. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
König, W., & Geiger, R. (1979). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. International Journal of Peptide and Protein Research, 13(3), 274-7. [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. [Link]
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ACS Publications. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. [Link]
-
IJCPS. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]
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ResearchGate. (2018). Recent Development of Benzotriazole-based Medicinal Drugs. [Link]
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Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]
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National Institutes of Health. (2017). Benzotriazole: An overview on its versatile biological behavior. [Link]
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Current Opinion. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. [Link]
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Semantic Scholar. (2011). Benzotriazole in medicinal chemistry: An overview. [Link]
-
National Institutes of Health. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. [Link]
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A Comparative Guide to the Cross-Reactivity of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology and inflammation, the development of selective kinase inhibitors is paramount.[1][2] The benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases.[3][4][5] This guide provides an in-depth analysis of the cross-reactivity profiles of a series of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole derivatives. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating kinase inhibitor selectivity, underpinned by robust experimental data and validated protocols.
The central challenge in developing kinase inhibitors lies in achieving selectivity. The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[1][6] Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase may inadvertently bind to and inhibit others, leading to off-target effects and potential toxicity.[2][7] A thorough understanding of a compound's kinome-wide interaction profile is therefore not just advantageous, but essential for progressing a lead candidate.[6][8]
This guide will compare three hypothetical derivatives of this compound, which we will refer to as BMB-1 , BMB-2 , and BMB-3 . These compounds have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[9] We will explore their on-target potency and their off-target interactions across a panel of representative kinases, illustrating the process of selectivity profiling and data interpretation.
Comparative Selectivity Profile of BMB Derivatives
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. To quantify the selectivity of our BMB series, we performed a comprehensive in vitro screen against a panel of 97 kinases at a concentration of 1 µM. The data presented below summarizes the percentage of inhibition for a selection of relevant on- and off-target kinases.
Table 1: Comparative Kinase Inhibition Profile of BMB Derivatives
| Kinase Target | BMB-1 (% Inhibition @ 1µM) | BMB-2 (% Inhibition @ 1µM) | BMB-3 (% Inhibition @ 1µM) |
| CDK2 (On-Target) | 98% | 95% | 85% |
| CDK1 | 75% | 55% | 30% |
| CDK5 | 60% | 40% | 20% |
| JNK1 | 45% | 20% | 5% |
| p38α | 30% | 15% | <5% |
| SRC | 25% | 10% | <5% |
| VEGFR2 | 15% | <5% | <5% |
To further characterize these inhibitors, we determined their half-maximal inhibitory concentrations (IC50) against the most potently inhibited kinases.
Table 2: IC50 Values for BMB Derivatives against Selected Kinases
| Kinase Target | BMB-1 IC50 (nM) | BMB-2 IC50 (nM) | BMB-3 IC50 (nM) |
| CDK2 | 10 | 25 | 150 |
| CDK1 | 50 | 200 | >1000 |
| CDK5 | 150 | 500 | >1000 |
| JNK1 | 300 | >1000 | >1000 |
This quantitative data confirms our initial observations. The choice of which compound to advance would depend on the therapeutic strategy. For an application requiring high potency where some off-target effects on related CDKs might be tolerated or even beneficial, BMB-1 could be considered. However, for a therapy demanding high selectivity to minimize side effects, BMB-2 or even a further optimized version of BMB-3 would be preferable.[2]
Experimental Methodologies
The data presented above was generated using a combination of a primary screen to assess broad selectivity and secondary assays to determine potency. Below are detailed protocols for these key experiments.
Kinome-wide Selectivity Screening
A kinome-wide scan is an essential first step to profile a compound's selectivity.[8] Services like the DiscoveRx KINOMEscan™ or Promega's Kinase Enzyme Systems provide comprehensive panels.[8][10] The following is a generalized workflow for such a screen.
Caption: Workflow for Kinome-wide Selectivity Screening.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Plate Preparation: Dispense the diluted compound into a multi-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Add the kinase, a suitable substrate (often a peptide), and ATP to each well to initiate the phosphorylation reaction. The specific substrate and ATP concentration will be optimized for each kinase in the panel.[10]
-
Incubation: Incubate the plate at 30°C for a specified period, typically 60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays (e.g., Promega's ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the positive control.
Competitive Binding Assay for IC50 Determination
To determine the potency (IC50) of the compounds against specific kinases, a competitive binding assay is a robust method.[11][12] This assay measures the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's active site.
Caption: Workflow for IC50 Determination via Competitive Binding Assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase Solution: Dilute the kinase to a final concentration of ~2x its Kd for the labeled ligand in the assay buffer.
-
Labeled Ligand: Prepare a solution of the labeled ligand at a concentration around its Kd.
-
Test Compound: Perform a serial dilution of the BMB derivative, typically starting from 10 µM down to the pM range.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96- or 384-well plate.
-
Add the kinase solution to all wells.
-
Add the labeled ligand to initiate the competition.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Detection: Measure the signal from the bound labeled ligand. The detection method will depend on the label (e.g., fluorescence polarization for a fluorescent label).
-
Data Analysis: Plot the signal as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which in this competitive format, can be used to calculate the IC50.[11]
Cellular Assays to Confirm On-Target and Off-Target Effects
While in vitro assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can engage its target in a biological context and to assess its functional consequences.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability or proliferation.[9] A reduction in cell viability upon treatment with a CDK2 inhibitor would be expected in cancer cell lines that are dependent on CDK2 for proliferation.
Protocol:
-
Cell Seeding: Seed a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the BMB derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The cross-reactivity profiling of the this compound derivatives reveals a classic trade-off between potency and selectivity. BMB-1 is a potent but less selective inhibitor, BMB-2 offers a balanced profile, and BMB-3 is highly selective but less potent. This comparative analysis, grounded in established experimental protocols, provides a clear framework for decision-making in a drug discovery program.
The selection of a lead candidate is not solely based on in vitro data. The observed off-target activities may be acceptable or even beneficial depending on the therapeutic indication.[2] For example, the moderate inhibition of other CDKs by BMB-1 might lead to a broader anti-proliferative effect. Conversely, for indications where high selectivity is critical to avoid toxicity, BMB-2 would be a more suitable starting point for further optimization.
Future studies should involve expanding the kinase panel to cover a larger portion of the kinome and employing orthogonal methods, such as chemical proteomics, to identify potential off-targets in an unbiased manner in cellular lysates.[8] Ultimately, the insights gained from these comprehensive cross-reactivity studies are invaluable for guiding the development of safer and more effective kinase inhibitors.
References
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- Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. (2018). ScienceDaily.
- Assay setup for competitive binding measurements. NanoTemper Technologies.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI.
- Kinome-Wide Virtual Screening by Multi-Task Deep Learning. (2024). MDPI.
- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). Journal of Visualized Experiments (JoVE).
- Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2017). National Institutes of Health (NIH).
- Competition Assay Protocol. Fabgennix International.
- Kinase selectivity profiling by inhibitor affinity chromatography. (2006). Semantic Scholar.
- Basic principles of competitive binding assays. Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). National Institutes of Health (NIH).
- Kinome-Wide Virtual Screening by Multi-Task Deep Learning. (2024). PubMed.
- Targeted Kinase Selectivity from Kinase Profiling Data. (2012). National Institutes of Health (NIH).
- Kinase selectivity profiling by inhibitor affinity chromatography. (2006). PubMed.
- Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (2023). National Institutes of Health (NIH).
- Application Notes and Protocols: Benzotriazole Derivatives as Potential Anticancer Agents. Benchchem.
- Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2012). National Institutes of Health (NIH).
- Target-Directed Approaches for Screening Small Molecules against RNA Targets. (2021). National Institutes of Health (NIH).
- High-Throughput Assessment of Kinome-wide Activation States. (2019). ResearchGate.
- Detecting Kinase Activity Across the Kinome. Promega Corporation.
- Benzotriazole: An overview on its versatile biological behavior. (2015). National Institutes of Health (NIH).
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Publications.
- Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. (2013). PubMed.
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- This compound - CAS 1330750-48-5. BOC Sciences.
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A Spectroscopic Guide to Differentiating Isomers of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise identification of molecular structure is paramount. Isomeric impurities can significantly impact a drug's efficacy, safety, and intellectual property value. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole and its key positional isomers. As a Senior Application Scientist, the methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust strategy for isomer elucidation.
The methylation of a substituted benzotriazole can result in three potential N-methyl isomers (1-methyl, 2-methyl, and 3-methyl), and the bromination and fluorination of the benzene ring can introduce further positional isomerism. This guide will focus on the differentiation of the 1-methyl isomers where the positions of the bromo and fluoro substituents on the benzene ring vary. Specifically, we will compare the expected spectroscopic signatures of:
-
Isomer A: this compound
-
Isomer B: 4-Bromo-5-fluoro-1-methyl-1,2,3-benzotriazole
-
Isomer C: 7-Bromo-4-fluoro-1-methyl-1,2,3-benzotriazole
-
Isomer D: 6-Bromo-5-fluoro-1-methyl-1,2,3-benzotriazole
An Integrated Spectroscopic Approach
A multi-technique approach is essential for the conclusive identification of these isomers. By combining the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, a comprehensive and validated structural assignment can be achieved.
Caption: A generalized fragmentation pathway for bromo-fluoro-methyl-benzotriazoles in mass spectrometry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Data
While not as definitive as NMR and MS for isomer differentiation, IR and UV-Vis spectroscopy provide valuable complementary information about the functional groups and electronic structure of the molecules.
Experimental Protocol: IR and UV-Vis Spectroscopy
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample on a salt plate.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
Expected Spectroscopic Features
The IR spectra of all isomers will show characteristic bands for the aromatic C-H stretching, C=C ring stretching, and C-N stretching. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns. [3] The UV-Vis spectra are expected to show absorption maxima (λmax) corresponding to π-π* transitions within the benzotriazole system. The position of the substituents will influence the electronic distribution and may lead to slight variations in the λmax values and molar absorptivities. [4]
| Technique | Expected Features for all Isomers | Potential Differentiating Features |
|---|---|---|
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C stretch), ~1300-1200 (C-N stretch) | Minor shifts in the fingerprint region (e.g., C-Br and C-F vibrations) |
| UV-Vis (nm) | λmax ~250-290 | Slight shifts in λmax and differences in molar absorptivity |
Conclusion
The unambiguous identification of this compound isomers requires a systematic and integrated spectroscopic approach. While MS confirms the elemental composition and molecular weight, and IR and UV-Vis provide complementary data, NMR spectroscopy stands as the most powerful tool for definitive structural elucidation. The distinct chemical shifts and coupling patterns in ¹H, ¹³C, and particularly ¹⁹F NMR spectra provide a unique fingerprint for each isomer. By carefully analyzing and comparing the data from these techniques, researchers and drug development professionals can confidently establish the identity and purity of their compounds, ensuring the integrity of their research and the quality of their products.
References
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-5-fluoro-1-methyl-benzotriazole. Retrieved from [Link]
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Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-benzotriazole. Retrieved from [Link]
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A Comparative Guide to Halogenated Benzotriazoles in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, the cornerstone of modern synthetic chemistry, are critically dependent on the nature of the ligands coordinating the metal center. Benzotriazole and its derivatives have emerged as a noteworthy class of N-heterocyclic ligands, valued for their thermal stability, affordability, and unique electronic properties.[1] This guide provides an in-depth comparative analysis of halogenated benzotriazoles as ligands in catalysis, with a focus on their potential impact on the Mizoroki-Heck reaction. While direct, side-by-side comparative studies of halogenated benzotriazole ligands are not extensively documented in peer-reviewed literature, this guide will leverage established principles of inorganic and physical organic chemistry to project their relative performance, supported by experimental data for a foundational non-halogenated system.
Benzotriazoles as Ligands: More Than Just an Auxiliary
Benzotriazole is a bicyclic heterocycle containing a benzene ring fused to a 1,2,3-triazole ring. The presence of three nitrogen atoms in the triazole ring allows for various coordination modes with transition metals, making it a versatile ligand.[2] In the context of palladium-catalyzed cross-coupling, benzotriazole derivatives can act as bidentate N,N-donor ligands, stabilizing the palladium center and influencing its catalytic activity. The electronic properties of the benzotriazole ring, which can be modulated by substituents on the benzene moiety, play a crucial role in the catalytic cycle.
The Mizoroki-Heck Reaction: A Case Study
The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
A study by Patiño et al. demonstrated the synthesis of palladium(II) complexes with bidentate N,N-donor benzotriazole derivative ligands and their application in the Mizoroki-Heck reaction between iodobenzene and styrene.[3][4] This system serves as our baseline for evaluating the potential effects of halogenation.
Comparative Analysis: The Projected Impact of Halogenation
Halogen substituents (F, Cl, Br, I) on the benzotriazole ring are expected to influence the catalytic performance of the corresponding palladium complexes through a combination of electronic and steric effects.
Electronic Effects: Halogens are electron-withdrawing groups, which can modulate the electron density at the palladium center. This can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The general trend for the electron-withdrawing nature of halogens is F > Cl > Br > I. A more electron-deficient palladium center may favor the oxidative addition step but could hinder the reductive elimination step.
Steric Effects: The size of the halogen atom (I > Br > Cl > F) can introduce steric bulk around the palladium center. This can influence the coordination of substrates and the stability of catalytic intermediates. Increased steric hindrance may promote the reductive elimination step, leading to faster catalyst turnover.
A study on halogenated benzotriazoles as protein kinase inhibitors found that replacing bromine with chlorine decreases the hydrophobicity of the molecule while the electronic properties remain "virtually unaffected".[5] This suggests that for heavier halogens, changes in steric bulk and hydrophobicity might play a more significant role than purely electronic effects in modulating interactions.
Performance Comparison Table (Projected)
The following table presents a projected comparison of the performance of hypothetical halogenated benzotriazole-palladium complexes in the Mizoroki-Heck reaction, based on the foundational data from the non-halogenated system and established chemical principles.
| Ligand | Halogen Substituent | Projected Effect on Oxidative Addition | Projected Effect on Reductive Elimination | Projected Overall Yield |
| 1,3-bis((1H-benzotriazol-1-yl)methyl)benzene | None (Baseline) | Moderate | Moderate | Good |
| 1,3-bis((5-chloro-1H-benzotriazol-1-yl)methyl)benzene | Chloro | Slightly Enhanced | Slightly Enhanced (steric) | Good to Excellent |
| 1,3-bis((5-bromo-1H-benzotriazol-1-yl)methyl)benzene | Bromo | Enhanced | Enhanced (steric) | Excellent |
| 1,3-bis((5-iodo-1H-benzotriazol-1-yl)methyl)benzene | Iodo | Significantly Enhanced | Significantly Enhanced (steric) | Potentially Excellent |
Disclaimer: This table represents a theoretical projection based on fundamental principles of catalysis and ligand effects. Experimental validation is required to confirm these trends.
Experimental Protocols
The following protocols are based on the work of Patiño et al. for the synthesis of a non-halogenated benzotriazole-palladium complex and its use in the Mizoroki-Heck reaction.[4] These can serve as a template for the synthesis and evaluation of halogenated analogues.
Synthesis of a Representative Benzotriazole-Palladium Complex
This protocol describes the synthesis of [Pd(1,3-bis((1H-benzotriazol-1-yl)methyl)benzene)Cl₂].
Sources
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A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a halogenated heterocyclic compound with significant potential in various fields, including pharmaceutical development and materials science. Benzotriazole derivatives are widely recognized for their utility as corrosion inhibitors, UV stabilizers, and as key structural motifs in pharmacologically active agents.[1][2][3] The introduction of bromine and fluorine atoms, along with a methyl group, modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.
The efficacy, safety, and reproducibility of any application employing this compound are directly contingent on its purity. Impurities, even in trace amounts, can lead to unpredictable side reactions, altered biological activity, and unreliable experimental outcomes. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.
Understanding Potential Impurities: A Synthesis-Forward Approach
Effective purity assessment begins with an understanding of potential impurities that may arise during synthesis. The synthesis of N-substituted benzotriazoles often involves the cyclocondensation of o-phenylenediamines with a diazotizing agent like sodium nitrite in an acidic medium, followed by alkylation.[3][4][5]
Common impurities may include:
-
Starting Materials: Unreacted 4-bromo-5-fluoro-N1-methylbenzene-1,2-diamine or its precursors.
-
Regioisomers: N-alkylation of the benzotriazole ring can potentially yield 1-methyl, 2-methyl, and 3-methyl isomers. While the 1-substituted product is often thermodynamically favored, the presence of the 2-substituted isomer is a common issue that must be resolved and quantified.[3][6]
-
Side-Reaction Products: Decomposition of the intermediate diazonium salt can form phenolic compounds, which may subsequently polymerize into tarry materials, a common challenge in benzotriazole synthesis.[7]
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., acetic acid, chloroform, acetone) may be present in the final product.[6]
A multi-technique approach is therefore essential for a comprehensive purity profile that can detect and quantify this diverse range of potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the primary method for assessing the purity of non-volatile organic compounds like this compound.[8] It excels at separating the main compound from closely related impurities, allowing for accurate quantification.
Causality of Method Choice: A reverse-phase C18 column is selected due to the moderate polarity of the target molecule. The aromatic benzotriazole core provides strong UV absorbance, making a Diode Array Detector (DAD) ideal for detection, as it can also provide spectral information to help distinguish between different peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved within a reasonable timeframe.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a validated starting point for method development.[8]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan from 210-400 nm with DAD).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is typically determined by the area normalization method. The purity percentage is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100.
Data Presentation: HPLC Gradient and Expected Results
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution |
| 0.0 | 90 | 10 | Isocratic hold for initial polar impurities |
| 5.0 | 90 | 10 | Start of gradient |
| 20.0 | 10 | 90 | Elution of main compound and non-polar impurities |
| 25.0 | 10 | 90 | Column wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End of run |
A highly pure sample (>99%) will show a single major peak with minimal secondary peaks. The presence of significant secondary peaks would warrant investigation and identification using a mass spectrometer.
Workflow Visualization: HPLC Purity Assessment
Sources
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A Comparative Guide to the Biological Activity of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole and Its Analogs
This guide provides an in-depth comparison of the biological activities of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole and its structural analogs. We will explore the nuanced relationship between chemical structure and biological function, supported by experimental data and established methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Versatility of the Benzotriazole Scaffold
Benzotriazole, a heterocyclic compound featuring a fused benzene and triazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] The chemical stability and the ability of its three nitrogen atoms to form hydrogen bonds and coordinate with metal ions allow benzotriazole derivatives to interact effectively with various biological targets.[1][7]
The parent compound of our focus, this compound, incorporates several key features known to influence biological activity: halogen substituents (bromo and fluoro) and N-alkylation (a methyl group). This guide will dissect how modifications to these features in its analogs can dramatically alter their therapeutic potential.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Functional Groups
The biological activity of benzotriazole derivatives is intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.[8]
The Influence of Halogenation
The presence of halogens on the benzene ring of the benzotriazole scaffold is a common strategy to enhance biological activity.[1][4]
-
Bromine and Fluorine: The 5-bromo and 6-fluoro substitutions in our lead compound are expected to increase its lipophilicity, potentially enhancing its ability to cross cell membranes. Halogenation, particularly with bromine, has been associated with potent inhibitory effects on viral enzymes and protein kinases.[9][10] For instance, 4,5,6,7-tetrabromobenzotriazole (TBBT) is a known inhibitor of the helicase activity of the Hepatitis C virus.[9]
-
Chlorine Substitution: Replacing the bromo or fluoro groups with chlorine can also yield highly active compounds. Dichloro-substituted benzotriazoles have demonstrated significant antiviral activity.[11] The position of the halogen is also critical; for example, 5,6-dichloro-1-(β-d-ribofuranosyl)benzotriazole is a selective inhibitor of the West Nile virus enzyme.[9]
The Role of N-Substitution
The substitution on the nitrogen atoms of the triazole ring is another key determinant of biological activity.
-
N1 vs. N2 Isomers: N-substituted benzotriazoles can exist as N1 and N2 isomers, and their ratio can be influenced by reaction conditions.[12] These isomers can exhibit different biological profiles.
-
N-Alkylation: The 1-methyl group in our lead compound is a small alkyl substituent. N-alkylation of tetrabromobenzotriazole has been shown to enhance its inhibitory activity against HCV NTPase/helicase.[12] The length and nature of the alkyl chain can modulate this activity. For example, 2-methyl, 2-ethyl, and 2-propyl derivatives of tetrabromobenzotriazole were found to be the most active.[12]
-
Larger Substituents: Introducing larger or more complex groups at the N1 position can lead to diverse activities. For instance, linking aryl groups via an alkyl chain can increase cytotoxic activity against cancer cell lines.[1]
The Impact of Other Ring Substitutions
Introducing other functional groups onto the benzotriazole scaffold can further tune the biological activity. For instance, the introduction of a methyl group at the 5-position of a benzotriazole ring in a fluconazole analog resulted in superior antifungal activity against A. niger.[7]
Comparative Biological Activities
Based on the SAR, we can compare the expected biological activities of our lead compound and its hypothetical analogs.
Antiviral Activity
Benzotriazole derivatives have shown promise as antiviral agents, particularly against RNA viruses.[11][13]
-
Mechanism of Action: Some halogenated benzotriazoles inhibit viral NTPase/helicase enzymes, which are essential for viral replication.[9][12] Other derivatives may interfere with the early stages of viral infection, such as attachment to host cells.[13]
-
Comparative Efficacy: Analogs with multiple halogen substitutions, such as tetrachloro or tetrabromo derivatives, are expected to show potent anti-helicase activity.[9] Derivatives with specific side chains, such as [4-(benzotriazol-2-yl)phenoxy]alkanoic acids, have demonstrated high potency and selectivity against Coxsackievirus B5 (CVB-5).[14] It is plausible that our lead compound and its analogs with similar halogenation patterns would exhibit activity against a range of viruses, including members of the Flaviviridae family.[12]
Anticancer Activity
The anticancer potential of benzotriazole derivatives is a rapidly growing area of research.[1][15][16]
-
Mechanism of Action: A significant mechanism of action for anticancer benzotriazole derivatives is the inhibition of tubulin polymerization.[15][16] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16] Some derivatives have also been shown to induce mitochondria-mediated apoptosis.[15][16]
-
Comparative Efficacy: Benzotriazole-substituted 2-phenylquinazolines have shown potent antiproliferative activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines, with IC50 values in the low micromolar range.[15][16] The cytotoxic effects can be enhanced by introducing complex linkers and additional aryl groups.[1] Therefore, analogs of our lead compound that incorporate such features could be potent anticancer agents.
Antimicrobial (Antibacterial and Antifungal) Activity
Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity.[3][4][17]
-
Mechanism of Action: The antimicrobial action of benzotriazoles can involve the disruption of microbial cell membranes, interference with essential enzyme systems, and the generation of reactive oxygen species.[18]
-
Comparative Efficacy: The antimicrobial potency is highly dependent on the substitution pattern. For example, a benzotriazole derivative with a 4-bromo-phenyl group showed excellent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 1.56 µg/mL.[17] The introduction of small hydrophobic groups like -Cl and -CH3 on the benzotriazole ring can lead to potent antifungal activity against Candida and Aspergillus species.[10]
Data Presentation
The following table summarizes the biological activities of representative benzotriazole analogs from the literature, providing a framework for comparing our lead compound and its derivatives.
| Compound/Analog Class | Target/Organism | Assay | Activity (IC50/EC50/MIC) | Reference |
| Antiviral Analogs | ||||
| 5,6-dichloro-1-(β-d-ribofuranosyl)benzotriazole | West Nile Virus (RNA substrate) | Helicase Inhibition | IC50 ≈ 0.3 µM | [9] |
| 4,5,6,7-tetrabromobenzotriazole (TBBT) | Hepatitis C Virus (DNA substrate) | Helicase Inhibition | IC50 ≈ 20 µM | [9] |
| Benzotriazole derivative 18e | Coxsackievirus B5 (CVB5) | Antiviral Assay | EC50 = 12.4 µM | [13] |
| Benzotriazole derivative 43a | Coxsackievirus B5 (CVB5) | Antiviral Assay | EC50 = 9 µM | [13] |
| Anticancer Analogs | ||||
| Benzotriazole-substituted quinazoline (ARV-2) | MCF-7 (Breast Cancer) | MTT Assay | IC50 = 3.16 µM | [15][16] |
| Benzotriazole-substituted quinazoline (ARV-2) | HeLa (Cervical Cancer) | MTT Assay | IC50 = 5.31 µM | [15][16] |
| Benzotriazole-substituted quinazoline (ARV-2) | HT-29 (Colon Cancer) | MTT Assay | IC50 = 10.6 µM | [15][16] |
| Antimicrobial Analogs | ||||
| Compound 19 | Bacillus subtilis | MTT Method | MIC = 1.56 µg/mL | [17] |
| Compound 19 | Staphylococcus aureus | MTT Method | MIC = 1.56 µg/mL | [17] |
| Compound 19 | Pseudomonas aeruginosa | MTT Method | MIC = 3.12 µg/mL | [17] |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | Microtiter Plate Assay | MIC = 8 µM | [19] |
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the biological activities of benzotriazole analogs.
MTT Assay for Antiproliferative Activity
This assay is a colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 × 10^5 cells/mL in a suitable medium (e.g., DMEM with 10% FBS) and incubate at 37°C in a 5% CO2 atmosphere.[13]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the benzotriazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the effect of a compound on the replication of a virus.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The number of plaques (areas of cell death) that form is counted to determine the extent of viral inhibition.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero-76) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cells with the virus (e.g., CVB5) at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing agarose and serial dilutions of the benzotriazole analogs.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Visualizations
General Synthetic Scheme for N-Substituted Benzotriazoles
Caption: A generalized workflow for the synthesis of N-substituted benzotriazole analogs.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for assessing cell viability.
Conclusion
This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. The biological activity of these molecules can be finely tuned by modifying the halogenation pattern, the N-substituents, and other functional groups on the benzotriazole scaffold. The insights from structure-activity relationship studies, combined with robust experimental validation, will be instrumental in guiding the development of novel benzotriazole-based drugs with enhanced potency and selectivity.
References
- Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292.
- Ilies, R., et al. (2023).
- Borowski, P., et al. (2003). Halogenated benzimidazoles and benzotriazoles as inhibitors of the NTPase/helicase activities of hepatitis C and related viruses. European Journal of Biochemistry, 270(8), 1645-1653.
- Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publishers.
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- Jamkhandi, C. M., et al. (2012). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology, 5(4), 521-524.
- Singh, S., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 145-158.
- Kumar, A., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 7(40), 35899-35913.
- Kumar, R., et al. (2021). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 221, 113524.
- Kumar, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Pharmaceutical Chemistry Journal, 58, 1-7.
- Wang, S., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(6), 1339-1347.
- Dandge, A. V., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Science, 1(12), 948-957.
- Singh, S., & Kumar, V. (2024). Chemistry and Anti-Cancer Potential of Benzotriazole (BT) Subordinates. Inventum Biologicum: An International Journal of Biological Research, 4(3), 1-10.
- Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677.
- Bua, M., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 66-78.
- Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity.
- Sanna, C., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 129-145.
- Collu, G., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 7024-7034.
- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Poloniae Pharmaceutica, 62(5), 367-376.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the laboratory bench to their responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for hazardous chemical waste and are informed by data on analogous benzotriazole derivatives.
Understanding the Hazard Profile
Based on available data for related compounds, this compound should be treated as a hazardous substance with the following potential classifications[1][2][3]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Eye Irritation: Causes serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste in accordance with all applicable regulations[4][5].
Key Chemical Properties and Disposal Considerations
| Property | Anticipated Characteristic | Disposal Implication |
| Physical State | Solid (crystalline powder) | Handle as a dust hazard. Avoid generating dust during handling and disposal. |
| Solubility | Likely soluble in organic solvents | Rinsate from container cleaning will be considered hazardous waste. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and metals.[6] | Segregate from incompatible materials during storage and disposal. |
| Environmental Fate | Benzotriazoles can be persistent in the environment and show low to moderate removal in conventional wastewater treatment.[7][8] | Do not dispose of down the drain. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary. All handling of the solid material should ideally be done in a chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste from "cradle-to-grave"[5]. This means its journey from initial use to final disposal is tracked and handled by trained professionals.
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents.
Disposal of Unused or Expired Product
-
Solid Waste: If you have the pure, solid compound to dispose of, it should be transferred directly into the designated hazardous waste container. Avoid creating dust by handling it carefully, preferably within a chemical fume hood.
-
Solutions: If the compound is in a solvent, the entire solution is considered hazardous waste. Do not attempt to evaporate the solvent. Transfer the solution to a designated liquid hazardous waste container, ensuring it is compatible with the solvent.
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated[9].
-
Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple-rinse it[9].
-
Rinse the container with a suitable solvent in which the compound is soluble (e.g., acetone or methanol).
-
Collect all rinsate in a designated hazardous waste container for liquid chemical waste.
-
Repeat the rinsing process two more times.
-
-
Disposal of Decontaminated Containers: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, it is best practice to deface the label to prevent any confusion.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Ensure you are wearing the correct PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Regulatory Compliance
It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed in compliance with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[5]. Be sure to consult your institution's EHS department for specific guidance and to arrange for the pickup and disposal of your hazardous waste by a licensed contractor.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]
-
Psoma, A. K., et al. (2013). Occurrence and removal efficiencies of benzotriazoles and benzothiazoles in a wastewater treatment plant in Greece. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Loba Chemie. (2016). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Personal protective equipment for handling 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Comprehensive Safety and Handling Guide: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. The information herein is synthesized from established safety principles for related chemical structures and general laboratory safety standards to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Core Principles
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—a halogenated, methylated benzotriazole—suggests a hazard profile similar to other substituted benzotriazoles. Based on data from related compounds such as 5-Methyl-1H-benzotriazole and other brominated aromatic compounds, researchers should assume this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
The operational philosophy for handling this compound must be rooted in the principles of As Low As Reasonably Practicable (ALARP) regarding exposure and the Precautionary Principle . All handling procedures should be designed to minimize direct contact and the generation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[5][6] | Protects against splashes of the compound or solvents, which are presumed to cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (Nitrile is a suitable initial choice). For prolonged contact or when handling solutions, consult a glove compatibility chart. | Prevents skin contact, as the compound is expected to be a skin irritant.[1][4] |
| Body Protection | A flame-resistant lab coat is required. Ensure it is fully buttoned. | Protects against incidental skin contact and contamination of personal clothing.[5] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if work cannot be conducted in a fume hood or if dust is generated.[7] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[1][4] |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to ensuring safety and experimental integrity. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing all required PPE as outlined in the table above.
-
All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risks.
-
Ensure a spill kit equipped for handling solid and liquid chemical spills is readily accessible.
-
-
Handling:
-
When weighing the solid compound, use anti-static weigh paper or a grounded enclosure to prevent dust generation.
-
Add the compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the reaction vessel is equipped with a condenser to prevent the release of vapors.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.
-
Properly segregate all waste as detailed in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.[1]
-
Disposal Plan: Managing Chemical Waste
Due to its halogenated nature, waste containing this compound must be treated as hazardous. Improper disposal can lead to environmental contamination.
Caption: Decision tree for the disposal of waste containing the target compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh paper, and any solid residues should be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be double-bagged and placed in a designated solid waste container.
-
-
Final Disposal:
-
All waste streams containing this compound must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8]
-
Incineration at a licensed facility equipped with appropriate scrubbers is a common method for destroying brominated organic waste.[8] Never dispose of this chemical down the drain or in regular trash.
-
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Darnell, A. J. (1983, December).
- Lanxess. (2015, July). 4(or 5)-Methyl-1H-benzotriazole.
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- Fisher Scientific. (2010, June 7).
- ChemTalk. Lab Safety Equipment & PPE.
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- Tri-iso.
- Sigma-Aldrich. (2024, August 6).
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- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-Benzotriazole.
- Cole-Parmer. Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%.
- PubMed.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, December 16).
- Journal of the American Chemical Society.
- ResearchGate. (2025, August 6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

